JNK3 inhibitor-7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H31N7O3 |
|---|---|
Molecular Weight |
561.6 g/mol |
IUPAC Name |
[3-[2-[[(3S)-1-(cyclopropanecarbonyl)piperidin-3-yl]amino]pyrimidin-4-yl]-2-naphthalen-2-ylbenzimidazol-5-yl] N-methylcarbamate |
InChI |
InChI=1S/C32H31N7O3/c1-33-32(41)42-25-12-13-26-27(18-25)39(29(36-26)23-11-8-20-5-2-3-6-22(20)17-23)28-14-15-34-31(37-28)35-24-7-4-16-38(19-24)30(40)21-9-10-21/h2-3,5-6,8,11-15,17-18,21,24H,4,7,9-10,16,19H2,1H3,(H,33,41)(H,34,35,37)/t24-/m0/s1 |
InChI Key |
UVXXVTKNDYEVAL-DEOSSOPVSA-N |
Isomeric SMILES |
CNC(=O)OC1=CC2=C(C=C1)N=C(N2C3=NC(=NC=C3)N[C@H]4CCCN(C4)C(=O)C5CC5)C6=CC7=CC=CC=C7C=C6 |
Canonical SMILES |
CNC(=O)OC1=CC2=C(C=C1)N=C(N2C3=NC(=NC=C3)NC4CCCN(C4)C(=O)C5CC5)C6=CC7=CC=CC=C7C=C6 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of JNK3 Inhibitor-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of JNK3 inhibitor-7, a potent and selective inhibitor of c-Jun N-terminal kinase 3. This document outlines the inhibitor's interaction with its target, summarizes key quantitative data, provides detailed experimental methodologies for relevant assays, and visualizes the associated signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a highly potent, orally active small molecule that crosses the blood-brain barrier, making it a significant tool for neuroscience research, particularly in the context of neurodegenerative diseases. Its primary mechanism of action is the irreversible covalent inhibition of JNK3.
The inhibitor is designed to be ATP-competitive, initially binding to the ATP-binding pocket of the JNK3 kinase. Its structure incorporates an acrylamide moiety, which acts as a Michael acceptor. This reactive group forms a covalent bond with a conserved cysteine residue (Cys154) located within the ATP-binding site of JNK3. This irreversible binding permanently inactivates the kinase, preventing it from phosphorylating its downstream substrates. The formation of this covalent bond has been confirmed by co-crystallography studies of a similar inhibitor, JNK-IN-7, with JNK3.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the available quantitative data.
Table 1: Biochemical Potency of this compound Against JNK Isoforms
| Target | IC50 (nM) | Source |
| JNK1 | 1039 | --INVALID-LINK-- |
| JNK2 | 973 | --INVALID-LINK-- |
| JNK3 | 53 | --INVALID-LINK-- |
Table 2: Alternative Biochemical Potency Data for a Structurally Similar Inhibitor (JNK-IN-7)
| Target | IC50 (nM) | Source |
| JNK1 | 1.5 | --INVALID-LINK--, --INVALID-LINK-- |
| JNK2 | 2 | --INVALID-LINK--, --INVALID-LINK-- |
| JNK3 | 0.7 | --INVALID-LINK--, --INVALID-LINK-- |
Note: Discrepancies in IC50 values across different sources are common and can arise from variations in assay conditions, reagent purity, and experimental setup.
Table 3: Cellular Activity and Off-Target Effects of a Structurally Similar Inhibitor (JNK-IN-7)
| Assay/Target | IC50 / Effect | Cell Line | Source |
| Inhibition of c-Jun phosphorylation | 2-3 fold loss of potency compared to biochemical assay | HeLa, A375 | --INVALID-LINK-- |
| IRAK1 | IC50 = 14.1 nM | - | --INVALID-LINK-- |
| YSK4 | IC50 = 4.8 nM | - | --INVALID-LINK-- |
| ERK3 | IC50 = 22 nM | - | --INVALID-LINK-- |
| PIK3C3 | Binding observed | A375 | --INVALID-LINK-- |
| PIP5K3 | Binding observed | A375 | --INVALID-LINK-- |
| PIP4K2C | Binding observed | A375 | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are representative protocols based on standard practices for characterizing JNK inhibitors.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human JNK3 enzyme
-
JNK3 substrate (e.g., ATF2)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50 µM DTT)
-
384-well white plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in kinase buffer. Include a DMSO control.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
1 µl of diluted this compound or DMSO.
-
2 µl of JNK3 enzyme in kinase buffer.
-
2 µl of a mix of JNK3 substrate and ATP in kinase buffer.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
In-Cell Western Assay for c-Jun Phosphorylation
This assay measures the level of phosphorylated c-Jun (a direct substrate of JNK) in cells to determine the cellular potency of the inhibitor.
Materials:
-
A suitable cell line (e.g., HeLa or A375)
-
Cell culture medium and supplements
-
Anisomycin (or another JNK pathway activator)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% formaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., Odyssey® Blocking Buffer or 5% non-fat dry milk in PBS)
-
Primary antibodies: Rabbit anti-phospho-c-Jun (Ser73) and Mouse anti-total c-Jun or a housekeeping protein (e.g., GAPDH).
-
Secondary antibodies: IRDye® conjugated anti-rabbit and anti-mouse antibodies.
-
96-well black-walled plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well black-walled plate and grow to 80-90% confluency.
-
Serum Starvation: Serum starve the cells for 4-6 hours.
-
Inhibitor Treatment: Pre-treat the cells with a serial dilution of this compound for 1-2 hours.
-
Stimulation: Stimulate the JNK pathway by adding anisomycin to the wells for 30 minutes.
-
Fixation: Remove the medium and fix the cells with 4% formaldehyde for 20 minutes at room temperature.
-
Permeabilization: Wash the wells with PBS and then permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.
-
Blocking: Wash the wells with PBS and block with blocking buffer for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a cocktail of the primary antibodies (anti-phospho-c-Jun and anti-total c-Jun/GAPDH) in antibody dilution buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells with PBS containing 0.1% Tween-20. Incubate with a cocktail of the IRDye® conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Data Acquisition: Wash the wells, ensure they are dry, and scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey®).
-
Data Analysis: Quantify the fluorescence intensity for both phospho-c-Jun and the normalization protein. Calculate the ratio of phospho-c-Jun to the normalization protein and determine the IC50 of the inhibitor.
Mandatory Visualizations
JNK Signaling Pathway
Caption: The JNK3 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for In-Cell Western Assay
Caption: Workflow for determining the cellular potency of this compound.
JNK3 Inhibitor-7 Signaling Pathway in Neurons: A Technical Guide
Introduction
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) family, primarily activated by environmental stressors and cytokines to regulate cellular processes such as proliferation, apoptosis, and inflammation.[1] The JNK family comprises three isoforms (JNK1, JNK2, and JNK3) encoded by distinct genes. While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the central nervous system (CNS), heart, and testes.[2][3][4] This tissue-specific expression, particularly in neurons, positions JNK3 as a key mediator of neuronal apoptosis and a promising therapeutic target for neurodegenerative diseases like Alzheimer's, Parkinson's, and cerebral ischemia.[5][6][7][8]
In pathological conditions, over-activation of JNK3 is a key trigger for neuronal death programs.[6] This has spurred the development of specific inhibitors. JNK3 inhibitor-7 (also known as JNK-IN-7) is a potent, covalent inhibitor that has demonstrated significant neuroprotective effects and the ability to cross the blood-brain barrier.[9][10] This guide provides an in-depth overview of the JNK3 signaling pathway in neurons, the mechanism of this compound, and detailed experimental protocols for its characterization.
Core Signaling Pathway: The JNK3 Cascade in Neurons
The activation of JNK3 is a multi-tiered process initiated by diverse cellular stressors, including oxidative stress, neurotoxins, and the accumulation of misfolded proteins like amyloid-β.[6][11] The cascade generally involves three hierarchical kinase components: a MAPKKK, a MAPKK, and the MAPK itself (JNK3).
-
Upstream Activation: The process begins with the activation of MAP Kinase Kinase Kinases (MAP3Ks) such as Apoptosis Signal-regulating Kinase 1 (ASK1) and Mixed-Lineage Kinase 3 (MLK3).[6]
-
Intermediate Phosphorylation: These activated MAP3Ks then phosphorylate and activate MAP Kinase Kinases (MAP2Ks), primarily MKK4 and MKK7.[2][6][11][12] Both MKK4 and MKK7 are capable of activating JNKs through dual phosphorylation on specific threonine and tyrosine residues within the T-P-Y motif.[2][13]
-
Scaffold Proteins: The efficiency and specificity of this cascade are maintained by scaffold proteins. Proteins like JNK-interacting protein 1 (JIP-1) and β-arrestin-2 assemble the components of the signaling module (e.g., MLK3-MKK7-JNK3), localizing the pathway to specific subcellular compartments and ensuring signal fidelity.[6][14]
-
JNK3 Activation and Downstream Targets: Once activated, JNK3 phosphorylates a range of substrates. In the nucleus, a primary target is the transcription factor c-Jun.[5] Phosphorylation of c-Jun at Ser63 and Ser73 enhances its transcriptional activity, leading to the expression of pro-apoptotic genes.[2][5] Other key substrates include the transcription factor ATF2, the tumor suppressor p53, and proteins involved in Alzheimer's pathology such as Amyloid Precursor Protein (APP) and Tau.[2][15][16][17] JNK3-mediated hyperphosphorylation of Tau is a significant contributor to the formation of neurofibrillary tangles.[15][17][18]
References
- 1. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Biological Properties of JNK3 and Its Function in Neurons, Astrocytes, Pancreatic β-Cells and Cardiovascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. JNK3 involvement in nerve cell apoptosis and neurofunctional recovery after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The JNK pathway amplifies and drives subcellular changes in tau phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JNK plays a key role in tau hyperphosphorylation in Alzheimer's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. JNK Activation in Alzheimer’s Disease Is Driven by Amyloid β and Is Associated with Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of JNK3 Inhibitor-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological evaluation of JNK3 inhibitor-7, a potent and selective covalent inhibitor of c-Jun N-terminal kinase 3 (JNK3). This document details the signaling pathways, experimental methodologies, and quantitative data associated with this compound, serving as a comprehensive resource for researchers in the field of neurodegenerative disease and kinase inhibitor development.
Introduction: The Role of JNK3 in Neurodegeneration
c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of cellular responses to stress signals, including inflammation, apoptosis, and neuronal death.[1] The JNK family comprises three isoforms: JNK1, JNK2, and JNK3. While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the central nervous system (CNS), heart, and testes.[2][3] This tissue-specific expression pattern has made JNK3 an attractive therapeutic target for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases, as inhibition of JNK3 may offer a more targeted approach with fewer off-target effects.[2] JNK3 has been implicated in the phosphorylation of tau protein, a key event in the formation of neurofibrillary tangles, and in the regulation of amyloid precursor protein (APP) processing, both of which are pathological hallmarks of Alzheimer's disease.[4]
The JNK Signaling Pathway
The JNK signaling cascade is a multi-tiered pathway that relays extracellular signals to intracellular responses. The pathway is activated by a variety of stress stimuli, including inflammatory cytokines, oxidative stress, and excitotoxicity. This activation leads to a sequential phosphorylation cascade involving MAP kinase kinase kinases (MAPKKKs), MAP kinase kinases (MAPKKs), and finally, the JNKs themselves. Once activated, JNKs phosphorylate a range of downstream substrates, including the transcription factor c-Jun, which in turn regulates the expression of genes involved in apoptosis and inflammation.
Discovery of this compound
This compound, also referred to as JNK-IN-7 in the scientific literature, was discovered through a rational drug design approach that began with a known kinase inhibitor scaffold. The development process involved iterative structural modifications to enhance potency and selectivity for the JNK isoforms. This effort led to the identification of a series of potent covalent inhibitors, with JNK-IN-7 emerging as a particularly effective compound.
The discovery workflow for JNK-IN-7 can be summarized as follows:
A key feature of JNK-IN-7 is its covalent mechanism of action. It forms a covalent bond with a conserved cysteine residue (Cys154 in JNK3) located in the ATP-binding site of the kinase. This irreversible binding leads to potent and sustained inhibition of JNK3 activity. The co-crystal structure of JNK-IN-7 in complex with JNK3 has confirmed this binding mode.
Quantitative Data
The inhibitory activity of JNK-IN-7 has been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data for this compound.
| Parameter | JNK1 | JNK2 | JNK3 | Other Kinases | Reference |
| IC50 (nM) | 1.5 | 2.0 | 0.7 | IRAK1 (14.1 nM), YSK4 (4.8 nM), ERK3 (22 nM) | [5][6] |
| Cellular EC50 (nM) | 130 (HeLa) | 244 (A375) | Not Reported | Not Applicable | [7] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% in biochemical assays. EC50 values represent the concentration required for 50% of the maximum effect in cellular assays measuring the inhibition of c-Jun phosphorylation.
Experimental Protocols
Chemical Synthesis of this compound
The chemical synthesis of this compound involves a multi-step process. A plausible synthetic route, based on related benzamide syntheses, is outlined below. The key steps include the formation of an amide bond between a substituted benzoyl chloride and an aminophenyl-pyrimidine intermediate, followed by the introduction of the reactive acrylamide "warhead".
Step 1: Synthesis of the Benzamide Core
The synthesis of the central benzamide structure can be achieved by reacting a suitable substituted benzoic acid with an aniline derivative. For example, to synthesize a generic N-(4-aminophenyl)benzamide, a substituted benzoic acid is first converted to its more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). This acyl chloride is then reacted with p-nitroaniline. The resulting nitro-substituted benzamide is subsequently reduced to the corresponding amine, for instance, through catalytic hydrogenation using palladium on carbon (Pd/C) or with iron powder and ammonium chloride.
Step 2: Synthesis of (E)-4-(dimethylamino)but-2-enoic acid
The reactive acrylamide moiety is derived from (E)-4-(dimethylamino)but-2-enoic acid. This intermediate can be synthesized by the reaction of dimethylamine with crotonic acid. The hydrochloride salt of this compound is often used in subsequent coupling reactions.
Step 3: Final Coupling Reaction
The final step involves the coupling of the aminobenzamide core with (E)-4-(dimethylamino)but-2-enoic acid. This is typically achieved by activating the carboxylic acid of the butenoic acid derivative (e.g., by converting it to an acyl chloride) and then reacting it with the amino group of the benzamide intermediate in the presence of a base to yield this compound.
In Vitro Kinase Assay
The inhibitory activity of this compound against the JNK isoforms is typically determined using an in vitro kinase assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Protocol:
-
Recombinant JNK enzyme (JNK1, JNK2, or JNK3) is incubated with the inhibitor at various concentrations in a kinase reaction buffer.
-
A fluorescently labeled substrate peptide (e.g., a fragment of c-Jun) and ATP are added to initiate the phosphorylation reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and a specific antibody that recognizes the phosphorylated substrate, labeled with a different fluorophore, is added.
-
The TR-FRET signal, which is proportional to the amount of phosphorylated substrate, is measured using a suitable plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Assay for c-Jun Phosphorylation
To assess the activity of this compound in a cellular context, an assay measuring the phosphorylation of the direct JNK substrate, c-Jun, is employed.
Protocol:
-
A suitable cell line (e.g., HeLa or A375) is seeded in microplates and cultured overnight.
-
The cells are then treated with various concentrations of this compound for a specific duration.
-
The JNK signaling pathway is stimulated using an appropriate agonist (e.g., anisomycin or TNF-α).
-
After stimulation, the cells are lysed, and the level of phosphorylated c-Jun (at Ser63 or Ser73) is quantified. This can be done using various methods, such as Western blotting, ELISA, or high-content imaging with phospho-specific antibodies.
-
EC50 values are determined by plotting the inhibition of c-Jun phosphorylation against the inhibitor concentration.
Conclusion
This compound is a valuable pharmacological tool for studying the role of JNK3 in health and disease. Its high potency, covalent mechanism of action, and selectivity make it a promising lead compound for the development of novel therapeutics for neurodegenerative disorders. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers working with this and related kinase inhibitors. Further research will be necessary to fully elucidate the therapeutic potential and safety profile of this compound in preclinical and clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. (E)-4-(dimethylamino)but-2-enoic acid | 149586-32-3 | Benchchem [benchchem.com]
- 3. (E)-4-(diMethylaMino)but-2-enoic acid (Hydrochloride)|lookchem [lookchem.com]
- 4. 3-Methyl-N-[4-(3-pyridin-3-yl-acryloyl)-phenyl]-benzamide | C22H18N2O2 | CID 5335764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2004066919A2 - Synthesis of 4amino-2-butenoyl chlorides and their use in the preparation of 3-cyano quinolines - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. N-(4-AMINOPHENYL)-3-METHYLBENZAMIDE synthesis - chemicalbook [chemicalbook.com]
JNK3 Inhibitor-7: A Comprehensive Technical Guide to Cellular Targets and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the cellular targets and binding affinity profile of JNK3 inhibitor-7, a potent c-Jun N-terminal kinase (JNK) inhibitor. This document summarizes key quantitative data, outlines experimental methodologies for target identification and validation, and visualizes relevant signaling pathways and experimental workflows.
Executive Summary
This compound is a powerful and selective inhibitor of the c-Jun N-terminal kinases (JNKs), with a particularly high affinity for JNK3. As a covalent inhibitor, it forms a stable bond with its target, leading to prolonged inhibition. While demonstrating high potency for JNK isoforms, this compound also interacts with a range of off-target kinases. Understanding this complete binding profile is crucial for the development of targeted therapeutics and for interpreting experimental results. This guide serves as a comprehensive resource for researchers utilizing this compound, providing the necessary technical details to inform experimental design and data analysis.
Binding Affinity Profile
The binding affinity of this compound has been characterized against its primary targets, the JNK isoforms, and a broader panel of kinases to determine its selectivity.
Primary Targets
This compound exhibits low nanomolar potency against all three JNK isoforms, with the highest affinity for JNK3.
| Target | IC50 (nM) | Reference |
| JNK1 | 1.5 | [1][2] |
| JNK2 | 2.0 | [1][2] |
| JNK3 | 0.7 | [1][2] |
Off-Target Profile
Kinome-wide screening has identified several off-target kinases for this compound. The following table summarizes the known off-target kinases and their corresponding IC50 values. This broader profiling is essential for understanding the inhibitor's full spectrum of activity and potential for unintended cellular effects.
| Off-Target Kinase | IC50 (nM) | Reference |
| YSK4 (STK25) | 4.8 | [1] |
| IRAK1 | 14.1 | [1] |
| ERK3 (MAPK6) | 22 | [1] |
| PIK3C3 (Vps34) | Not Reported | [3] |
| PIP5K3 (PIKFYVE) | Not Reported | [3] |
| PIP4K2C | Not Reported | [3] |
| HIPK4 | <90 | [4] |
| AKT2 | <90 | [4] |
Note: For PIK3C3, PIP5K3, and PIP4K2C, specific IC50 values were not found in the searched literature, but they were identified as off-targets.[3]
Cellular Targets and Signaling Pathways
This compound primarily targets the JNK signaling pathway, a critical regulator of cellular processes including apoptosis, inflammation, and stress responses. Its interaction with off-target kinases can also modulate other significant signaling cascades.
JNK Signaling Pathway
The JNK pathway is a three-tiered kinase cascade involving a MAPKKK (e.g., MEKK1), a MAPKK (MKK4/7), and a MAPK (JNK). Upon activation by stress stimuli, JNK translocates to the nucleus and phosphorylates transcription factors, most notably c-Jun, leading to the regulation of gene expression involved in various cellular responses.
Off-Target Signaling Pathways
The following diagrams illustrate the signaling pathways of the key off-target kinases of this compound.
Interleukin-1 receptor-associated kinase 1 (IRAK1) is a crucial component of the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which play a vital role in the innate immune response and inflammation.
YSK4, also known as Serine/Threonine Kinase 25 (STK25), is involved in regulating cellular processes such as cell polarity, migration, and apoptosis. It is part of the LKB1 signaling pathway.
References
The Function of JNK3 Inhibitors in Parkinson's Disease Models: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The c-Jun N-terminal kinase 3 (JNK3) is a neuron-specific isoform of the JNK family, which is implicated as a key mediator of neuronal apoptosis in response to cellular stress.[1] Its restricted expression to the central nervous system, heart, and testes makes it an attractive therapeutic target for neurodegenerative disorders, potentially minimizing off-target effects.[1][2] A significant body of evidence points to the activation of the JNK3 signaling pathway as a critical event in the progressive loss of dopaminergic neurons characteristic of Parkinson's disease (PD).[3][4][5] Consequently, the development of specific JNK3 inhibitors presents a promising neuroprotective strategy. This technical guide provides an in-depth overview of the function of selective JNK3 inhibitors in preclinical models of Parkinson's disease. While this document refers to a representative "JNK3 inhibitor-7," it synthesizes data from various selective JNK3 inhibitors that have been evaluated in relevant experimental settings. We will detail the underlying signaling pathways, present quantitative data on inhibitor efficacy, outline common experimental protocols, and visualize key processes.
The JNK3 Signaling Pathway in Parkinson's Disease Pathogenesis
In Parkinson's disease models, neuronal stress induced by toxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), its active metabolite MPP+, 6-hydroxydopamine (6-OHDA), and rotenone leads to the robust activation of the JNK pathway.[3] JNK3 is the primary JNK isoform activated in dopaminergic neurons under these conditions.[3]
The activation cascade is a multi-tiered process:
-
Stress Sensing: Neurotoxins induce oxidative stress, mitochondrial dysfunction, and endoplasmic reticulum stress.[3][6]
-
Upstream Kinase Activation: These stress signals activate MAP Kinase Kinase Kinases (MAP3Ks), most notably Apoptosis Signal-regulating Kinase 1 (ASK1).[1][7]
-
Scaffold Protein Assembly: Scaffold proteins, such as β-arrestin-2, are crucial for the spatial and temporal organization of the signaling complex, bringing the kinases into close proximity. In response to MPTP, β-arrestin-2 assembles an ASK1-MKK4-JNK3 signaling module, facilitating efficient signal transduction.[3][7]
-
MAP2K Phosphorylation: Activated ASK1 phosphorylates and activates MAP Kinase Kinases (MAP2Ks), primarily MKK4 and MKK7.[4]
-
JNK3 Activation: MKK4 and MKK7 then dually phosphorylate JNK3 on threonine and tyrosine residues within its activation loop, leading to its full enzymatic activation.[4]
-
Downstream Effects: Activated JNK3 translocates to different cellular compartments to phosphorylate a variety of substrates. In the nucleus, it phosphorylates transcription factors like c-Jun, leading to the expression of pro-apoptotic genes.[3] In the cytoplasm and mitochondria, it can phosphorylate proteins like Bcl-2 family members, contributing to mitochondrial dysfunction and eventual cell death.[4][7]
Genetic ablation or silencing of the JNK3 gene has been shown to be neuroprotective in various PD models, confirming its critical role in dopaminergic neuron death.[3]
Function and Efficacy of JNK3 Inhibitors
JNK3 inhibitors are designed to block the kinase activity of JNK3, thereby preventing the downstream signaling that leads to neuronal death. They can be broadly categorized by their mechanism of action, including ATP-competitive reversible inhibitors, irreversible covalent inhibitors, and compounds that disrupt the interaction between JNK and its scaffolding proteins.[5][8][9][10]
The primary function of a JNK3 inhibitor in PD models is neuroprotection. By blocking JNK3, these compounds prevent the phosphorylation of pro-apoptotic targets, preserve mitochondrial function, reduce oxidative stress, and ultimately rescue dopaminergic neurons from toxin-induced death.[5][9]
Data Presentation: Efficacy of Selective JNK3 Inhibitors
The following tables summarize quantitative data from preclinical studies of various JNK3 inhibitors in models relevant to Parkinson's disease.
Table 1: In Vitro Inhibitory Activity of JNK3 Inhibitors
| Inhibitor | Target(s) | IC50 (JNK3) | Selectivity Profile | Reference |
|---|---|---|---|---|
| SP600125 | Pan-JNK | 90 nM | JNK1: 40 nM, JNK2: 40 nM | [5] |
| Tanzisertib | Pan-JNK | 6 nM | JNK1: 61 nM, JNK2: 7 nM | [11] |
| Compound 3 | JNK3 Selective | 40 nM | >2500-fold selective over JNK1/JNK2 | [11] |
| Compound 6 | JNK3 Selective | 130.1 nM | Not specified | [12][13] |
| JC16I | JNK3 Selective | Not specified | >160-fold selective for JNK3 over JNK1/2 | [9] |
| 26n | JNK3 Selective | Not specified | Highly selective against a panel of 464 kinases |[14] |
Table 2: Neuroprotective Effects of JNK3 Inhibitors in In Vivo PD Models
| Inhibitor | Animal Model | Toxin | Key Outcomes | Reference |
|---|---|---|---|---|
| SR-3306 | Rat | 6-OHDA | - 6-fold increase in TH+ neurons in the SNpc.- 87% decrease in d-amphetamine-induced circling.- 2.3-fold reduction in p-c-jun immunoreactive neurons. | [15] |
| JNK3-N-Tat (Peptide) | Mouse | MPTP | - Attenuated MPTP-induced dopaminergic neuronal death. | [7] |
| JC16I | Not specified | Not specified | - Suppressed abnormal activation of JNK3 signaling.- Exhibited neuroprotective effect in PD models. |[9] |
Experimental Protocols for Evaluating JNK3 Inhibitors
A multi-tiered approach is required to validate the therapeutic potential of a JNK3 inhibitor. This involves initial biochemical assays, followed by cell-based models, and culminating in in vivo animal studies.
In Vitro Kinase Assays
-
Objective: To determine the direct inhibitory activity (IC50) of the compound against JNK3 and to assess its selectivity against other kinases (e.g., JNK1, JNK2, p38).
-
Methodology (Example: ADP-Glo™ Kinase Assay):
-
Reaction Setup: Recombinant active JNK3 enzyme is incubated with a suitable substrate (e.g., a c-Jun-derived peptide) and ATP in a kinase reaction buffer. This is performed across a range of inhibitor concentrations.
-
Kinase Reaction: The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). The amount of ATP converted to ADP is proportional to the kinase activity.
-
ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP Conversion & Detection: Kinase Detection Reagent is added, which contains enzymes that convert ADP back to ATP. This newly synthesized ATP is used in a luciferase/luciferin reaction to produce light.
-
Measurement: The luminescent signal is measured using a plate reader. The signal is inversely correlated with the inhibitor's potency. IC50 values are calculated by fitting the data to a dose-response curve.[16]
-
Cell-Based Parkinson's Disease Models
-
Objective: To evaluate the neuroprotective efficacy of the inhibitor in a cellular context that mimics PD pathology.
-
Methodology (Example: 6-OHDA-induced toxicity in SH-SY5Y cells):
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media. For dopaminergic differentiation, cells may be pre-treated with retinoic acid.
-
Inhibitor Pre-treatment: Cells are pre-incubated with various concentrations of the JNK3 inhibitor (e.g., "this compound") for 1-2 hours.
-
Toxin Exposure: The neurotoxin 6-hydroxydopamine (6-OHDA) is added to the culture medium to induce oxidative stress and cell death.[5]
-
Incubation: Cells are incubated with the toxin and inhibitor for 24-48 hours.
-
Endpoint Analysis:
-
Cell Viability: Measured using an MTT or similar colorimetric assay. A successful inhibitor will show increased viability compared to toxin-only treated cells.[7]
-
Reactive Oxygen Species (ROS) Production: Measured using fluorescent probes like DCFH-DA. Neuroprotection is indicated by a reduction in the fluorescence signal.[5]
-
Mitochondrial Membrane Potential (MMP): Assessed using dyes like JC-1 or TMRM. An effective inhibitor will prevent the dissipation of MMP induced by 6-OHDA.[14]
-
Apoptosis: Quantified by Annexin V/Propidium Iodide staining and flow cytometry or by measuring caspase-3 activity.
-
-
In Vivo Parkinson's Disease Models
-
Objective: To assess the inhibitor's neuroprotective and behavioral efficacy, as well as its pharmacokinetic properties (e.g., brain penetration), in a whole-animal system.
-
Methodology (Example: 6-OHDA Rat Model):
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are used.
-
Lesioning: A unilateral lesion is created by stereotactically injecting 6-OHDA into a key structure of the dopaminergic system, such as the medial forebrain bundle or the substantia nigra. This leads to the progressive loss of dopaminergic neurons on one side of the brain.[15]
-
Inhibitor Administration: The JNK3 inhibitor (e.g., SR-3306) is administered systemically (e.g., subcutaneously, orally, or via intraperitoneal injection) starting before or shortly after the lesioning. Treatment typically continues for a period of days to weeks (e.g., 10 mg/kg/day for 14 days).[15]
-
Behavioral Testing:
-
Drug-Induced Rotational Behavior: Animals are challenged with a dopamine agonist like d-amphetamine. The net number of rotations is counted. A successful treatment will significantly reduce the number of rotations compared to vehicle-treated lesioned animals, indicating a sparing of the dopaminergic system.[15]
-
-
Post-mortem Analysis (after the final behavioral test):
-
Immunohistochemistry: Brains are sectioned and stained for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons. The number of surviving TH-positive neurons in the substantia nigra pars compacta (SNpc) is quantified. Neuroprotection is demonstrated by a significantly higher number of TH+ cells in the inhibitor-treated group.[15]
-
Target Engagement: Staining for phosphorylated c-Jun (p-c-jun) can confirm that the inhibitor is hitting its target in the brain. A reduction in p-c-jun staining indicates successful JNK pathway inhibition.[15]
-
Neurochemical Analysis: The striatum is dissected, and levels of dopamine and its metabolites (DOPAC, HVA) are measured using High-Performance Liquid Chromatography (HPLC). An effective inhibitor will preserve higher levels of striatal dopamine.[8]
-
-
Conclusion and Future Directions
The inhibition of JNK3 represents a highly promising, targeted therapeutic strategy for Parkinson's disease. Preclinical evidence from various cellular and animal models consistently demonstrates that selective JNK3 inhibitors can prevent the death of dopaminergic neurons and, in some cases, ameliorate behavioral deficits.[9][15] The data summarized herein highlight the neuroprotective function of this class of compounds, which act by directly blocking a key signaling node in the neurodegenerative process.
Future research should focus on developing JNK3 inhibitors with high selectivity and optimal pharmacological properties, including oral bioavailability and high penetrance of the blood-brain barrier.[5][14] The successful clinical translation of a JNK3 inhibitor would represent a significant breakthrough, moving beyond symptomatic treatment to a disease-modifying therapy that slows the progression of Parkinson's disease.[5][8]
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Small Peptide Inhibitor of JNK3 Protects Dopaminergic Neurons from MPTP Induced Injury via Inhibiting the ASK1-JNK3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel JNK Inhibitors as Therapeutic Agents for Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 9. Selective Covalent Inhibiting JNK3 by Small Molecules for Parkinson's Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Perspective on the Development of c-Jun N-terminal Kinase Inhibitors as Therapeutics for Alzheimer’s Disease: Investigating Structure through Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. JNK Inhibition Protects Dopamine Neurons and Provides Behavioral Improvement in a Rat 6-hydroxydopamine Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors [mdpi.com]
The Impact of JNK3 Inhibition on Tau Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurofibrillary tangles (NFTs), primarily composed of hyperphosphorylated tau protein, are a key pathological hallmark of Alzheimer's disease (AD) and other tauopathies. The c-Jun N-terminal kinase 3 (JNK3) is a brain-specific kinase implicated in the phosphorylation of tau, making it a promising therapeutic target.[1] This technical guide provides an in-depth overview of the impact of JNK3 inhibition on tau phosphorylation, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways. While a specific compound named "JNK3 inhibitor-7" is not prominently described in the reviewed literature, this document synthesizes data from various potent and selective JNK3 inhibitors to serve as a comprehensive resource.
Introduction to JNK3 and Tau Phosphorylation
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated in response to various stress stimuli.[2] The JNK family has three isoforms: JNK1, JNK2, and JNK3. JNK3 is predominantly expressed in the brain and has been strongly linked to neurodegenerative processes.[1][3] In the context of Alzheimer's disease, JNK3 is involved in the phosphorylation of both amyloid precursor protein (APP) and tau protein.[4]
Hyperphosphorylation of tau reduces its affinity for microtubules, leading to microtubule destabilization and the aggregation of tau into paired helical filaments (PHFs) and ultimately NFTs.[5] JNK3 can directly phosphorylate tau at several sites, contributing to this pathological cascade.[6] Therefore, inhibiting JNK3 activity presents a rational therapeutic strategy to mitigate tau pathology in AD and related neurodegenerative disorders.
JNK3 Signaling Pathway in Tau Phosphorylation
The activation of JNK3 is a multi-step process initiated by upstream kinases. The cascade generally involves a MAPKKK (e.g., ASK1) activating a MAPKK (MKK4/7), which in turn dually phosphorylates and activates JNK3.[7] Once activated, JNK3 can directly phosphorylate tau protein at specific serine and threonine residues, contributing to its hyperphosphorylation and subsequent aggregation.
Quantitative Impact of JNK3 Inhibitors on Tau Phosphorylation
The efficacy of JNK3 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their ability to reduce tau phosphorylation in cellular and in vivo models. The following tables summarize key quantitative data from studies on various JNK3 inhibitors.
| Inhibitor | JNK3 IC50 (nM) | JNK1 IC50 (nM) | JNK2 IC50 (nM) | Selectivity (JNK1/JNK3) | Reference |
| Compound 24a | 12 | - | - | - | [4] |
| Compound 26a | 19 | - | - | - | [4] |
| AS6001245 | 70 | 150 | 220 | 2.1 | [7] |
| Bentamapimod (AS602801) | 230 | 80 | 90 | 0.35 | [7] |
| Compound 26k | <1 | >500 | - | >500 | [8] |
| Compound 35b | - | - | >15% inhibition at 1µM | >600-fold vs GSK3β | [6] |
| In Vitro/In Vivo Model | JNK Inhibitor | Treatment | Effect on Tau Phosphorylation | Reference |
| Human AD Fibroblasts | D-JNKI-1 | 50 µM for 24h | 50% reduction in p-tau (AT8)/Total-tau ratio | [9] |
| Human AD Fibroblasts | D-JNKI-1 | 50 µM for 24h | 38% reduction in p-tau (S422)/Total-tau ratio | [9] |
| 3xTg-AD Mice | Compound 3h | - | Significant decrease in pTau levels | [10] |
| SH-SY5Y-TMHT441 cells | SP600125 | - | IC50 of 100 nM for Thr181 phosphorylation | [11] |
| SH-SY5Y-TMHT441 cells | SP600125 | - | IC50 of 91 nM for Thr231 phosphorylation | [11] |
| SAMP8 mice | D-JNKI-1 | 0.2mg/kg i.p. for 3 weeks | Significant reduction in phosphorylated tau (AT8) | [12] |
Experimental Protocols
JNK Kinase Activity Assay
This assay is designed to measure the catalytic activity of JNK and the inhibitory potential of test compounds.
Protocol:
-
Immunoprecipitation of JNK:
-
Cell lysates (200-500 µg of protein) are incubated with an anti-JNK kinase antibody for 45 minutes at room temperature.[13]
-
Protein A Sepharose beads are added to the mixture and incubated for an additional hour to capture the antibody-JNK complex.[13]
-
The beads are washed twice with JNK Extraction Buffer and once with Kinase Assay Buffer.[13]
-
-
Kinase Reaction:
-
Detection of Phosphorylation:
-
The reaction is terminated by adding SDS-PAGE sample buffer and boiling.
-
The supernatant is resolved by SDS-PAGE and transferred to a nitrocellulose membrane.
-
The membrane is probed with a phospho-specific antibody against the substrate (e.g., anti-phospho-c-Jun).
-
The signal is detected using a chemiluminescent substrate.[14]
-
In-Cell Western Blot for Tau Phosphorylation
This method quantifies the levels of phosphorylated tau within a cellular context following treatment with a JNK3 inhibitor.
Protocol:
-
Cell Culture and Treatment:
-
Neuronal cells (e.g., SH-SY5Y) are cultured in appropriate media.
-
Cells are treated with the JNK3 inhibitor at various concentrations for a specified duration.
-
A positive control (e.g., a known JNK activator like anisomycin) and a vehicle control are included.
-
-
Cell Lysis:
-
Cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
The protein concentration of the cell lysates is determined using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for a phosphorylated tau epitope (e.g., AT8 for pSer202/pThr205) and an antibody for total tau.
-
After washing, the membrane is incubated with a corresponding secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
-
Detection and Analysis:
-
The signal is visualized using a chemiluminescent substrate and an imaging system.
-
The band intensities for phosphorylated tau are normalized to the intensities for total tau to determine the relative change in phosphorylation.
-
Conclusion
The inhibition of JNK3 presents a compelling therapeutic strategy for Alzheimer's disease and other tauopathies by directly targeting a key kinase involved in tau hyperphosphorylation. The data from a range of selective JNK3 inhibitors demonstrate a significant reduction in tau phosphorylation at multiple disease-relevant epitopes in both cellular and animal models. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel JNK3 inhibitors. Future research should focus on optimizing the selectivity and pharmacokinetic properties of these inhibitors to advance them towards clinical applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A Perspective on the Development of c-Jun N-terminal Kinase Inhibitors as Therapeutics for Alzheimer’s Disease: Investigating Structure through Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting JNK3 for Alzheimer's disease: Design and synthesis of novel inhibitors with aryl group diversity utilizing wide pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Implication of JNK pathway on tau pathology and cognitive decline in a senescence-accelerated mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. abcam.cn [abcam.cn]
- 14. sigmaaldrich.com [sigmaaldrich.com]
The Neuroprotective Potential of JNK3 Inhibitor-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
c-Jun N-terminal kinase 3 (JNK3), a key member of the mitogen-activated protein kinase (MAPK) family, is predominantly expressed in the central nervous system and has emerged as a critical mediator of neuronal apoptosis and neuroinflammation. Its role in the pathogenesis of neurodegenerative disorders, particularly Alzheimer's disease, has positioned it as a promising therapeutic target. This technical guide provides an in-depth exploration of the neuroprotective properties of JNK3 inhibitor-7, a potent and selective inhibitor of JNK3. We consolidate quantitative data on its efficacy, detail the experimental protocols for its evaluation, and visualize the intricate signaling pathways and experimental workflows.
Introduction to JNK3 and its Role in Neurodegeneration
The c-Jun N-terminal kinases (JNKs) are a group of stress-activated protein kinases that are involved in a wide array of cellular processes, including inflammation, apoptosis, and cellular stress responses. The JNK family consists of three isoforms: JNK1, JNK2, and JNK3. While JNK1 and JNK2 are ubiquitously expressed, JNK3 is primarily found in the brain, heart, and testes.[1] This brain-specific expression of JNK3 makes it an attractive target for therapeutic intervention in neurological diseases, as it minimizes the potential for off-target effects in other tissues.
In the context of neurodegeneration, particularly Alzheimer's disease, JNK3 is implicated in several pathological processes. It is activated by various stressors, including amyloid-beta (Aβ) oligomers, which are a hallmark of Alzheimer's disease.[2] Once activated, JNK3 can phosphorylate the amyloid precursor protein (APP), promoting its amyloidogenic processing and leading to increased Aβ production in a detrimental feedback loop.[2] Furthermore, JNK3 can directly phosphorylate the tau protein, contributing to the formation of neurofibrillary tangles, another key pathological feature of Alzheimer's disease.[2][3] The activation of the JNK3 signaling cascade ultimately leads to synaptic dysfunction, neuronal apoptosis, and cognitive decline.[2]
This compound: A Profile
This compound is a potent, selective, orally active, and blood-brain barrier-penetrant small molecule inhibitor of JNK3. Its selectivity for JNK3 over other JNK isoforms and kinases is a key attribute for its therapeutic potential.
Quantitative Efficacy Data
The following table summarizes the in vitro and in vivo efficacy data for this compound (also referred to as compound 3h in some studies).
| Parameter | Value | Species/Model | Source |
| IC50 (JNK3) | 53 nM | In vitro kinase assay | [4] |
| IC50 (JNK1) | 1039 nM | In vitro kinase assay | [4] |
| IC50 (JNK2) | 973 nM | In vitro kinase assay | [4] |
| Cognitive Improvement | Decreased escape time and distance in Morris water maze | 7-month-old APP/PS1 AD mice | [4] |
| Cognitive Improvement | Increased time spent in the target quadrant in Morris water maze | 7-month-old APP/PS1 AD mice | [4] |
| p-Tau Reduction | Significant decrease in p-Tau levels in the hippocampus | 3xTg-AD mice | |
| Neuroprotection | Increased viability of primary rat cortex neuron cells treated with Aβ₁₋₄₂ | In vitro | [4] |
JNK3 Signaling Pathway in Neurodegeneration
The JNK3 signaling pathway is a complex cascade that plays a pivotal role in neuronal cell death and dysfunction. The following diagram illustrates the key components of this pathway and the mechanism of action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the neuroprotective properties of this compound.
In Vivo Efficacy in Alzheimer's Disease Mouse Models
Objective: To assess the ability of this compound to improve cognitive deficits and reduce Alzheimer's-like pathology in transgenic mouse models.
Animal Models:
-
APP/PS1 mice: These mice overexpress human amyloid precursor protein (APP) with the Swedish mutation and a mutant form of human presenilin-1 (PS1-dE9). They develop age-dependent amyloid plaque deposition and cognitive deficits.
-
3xTg-AD mice: These mice harbor three transgenes: human APP with the Swedish mutation, human tau with the P301L mutation, and human PS1 with the M146V mutation. They develop both amyloid plaques and neurofibrillary tangles.
Treatment Protocol:
-
Compound: this compound
-
Dosage: 30 or 60 mg/kg body weight
-
Administration: Oral gavage, once daily for 4 weeks.
-
Vehicle Control: A solution of 0.5% carboxymethylcellulose and 0.1% Tween 80 in sterile water.
Behavioral Assessment: Morris Water Maze
-
Apparatus: A circular pool (120 cm in diameter) filled with opaque water maintained at 22 ± 1°C. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface.
-
Acquisition Phase (5 days):
-
Mice are subjected to four trials per day with a 60-second inter-trial interval.
-
For each trial, the mouse is placed in the water facing the pool wall at one of four starting positions.
-
The mouse is allowed to swim freely for 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, it is gently guided to it and allowed to remain there for 15 seconds.
-
The escape latency (time to find the platform) and swim path are recorded using a video tracking system.
-
-
Probe Trial (Day 6):
-
The platform is removed from the pool.
-
Each mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) and the number of platform crossings are recorded.
-
Biochemical Analysis: Western Blot for p-Tau
-
Tissue Preparation: Following the behavioral tests, mice are euthanized, and the hippocampus is rapidly dissected and homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the homogenates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.
-
Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with a primary antibody against phosphorylated tau (e.g., AT8, pS202/pT205) and total tau.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
-
In Vitro Neuroprotection Assay
Objective: To determine the ability of this compound to protect neurons from amyloid-beta-induced toxicity.
Cell Culture: Primary cortical neurons are isolated from rat embryos (E18) and cultured in Neurobasal medium supplemented with B27 and GlutaMAX.
Treatment Protocol:
-
Neurons are pre-treated with various concentrations of this compound (e.g., 10, 20 µM) for 2 hours.
-
Oligomeric Aβ₁₋₄₂ (10 µM) is then added to the culture medium.
-
Cells are incubated for 24-48 hours.
Cell Viability Assessment: MTT Assay
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.
-
The formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a neuroprotective compound like this compound.
Conclusion
This compound represents a promising therapeutic agent for neurodegenerative diseases, particularly Alzheimer's disease. Its high selectivity for JNK3, ability to cross the blood-brain barrier, and demonstrated efficacy in preclinical models in improving cognitive function and reducing key pathological markers underscore its potential. The detailed experimental protocols and workflow provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate and advance JNK3 inhibitors as a novel class of neuroprotective therapeutics. Further studies are warranted to fully elucidate its long-term efficacy and safety profile in preparation for potential clinical translation.
References
- 1. frontiersin.org [frontiersin.org]
- 2. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JNK Activation in Alzheimer’s Disease Is Driven by Amyloid β and Is Associated with Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Methodological & Application
JNK3 inhibitor-7 in vitro assay protocol for neuroblastoma cells
Application Note & Protocol
Topic: JNK3 Inhibitor-7: In Vitro Assay Protocol for Neuroblastoma Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular processes including proliferation, apoptosis, and inflammation.[1] Specifically, JNK3 is predominantly expressed in the brain and has been implicated in neuronal apoptosis, making it a compelling therapeutic target for neurodegenerative diseases and cancers of neuronal origin, such as neuroblastoma.[2][3][4][5][6] This document provides a detailed protocol for evaluating the in vitro efficacy of a specific JNK3 inhibitor, "this compound," on neuroblastoma cell lines. The described assays quantify the inhibitor's effect on cell viability, its ability to induce apoptosis, and its target engagement by measuring the phosphorylation status of JNK3. These protocols are designed to be robust and reproducible for screening and characterizing potential therapeutic compounds targeting the JNK pathway in neuroblastoma.
JNK3 Signaling Pathway in Apoptosis
The JNK pathway is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] In response to cellular stress, such as exposure to cytotoxic drugs or UV radiation, a cascade of kinases is activated. This typically involves a MAP Kinase Kinase Kinase (MAPKKK) activating the MAP Kinase Kinases MKK4 and MKK7.[3] These kinases then dually phosphorylate and activate JNK on threonine and tyrosine residues within the activation loop.[7] Activated JNK translocates to the nucleus, where it phosphorylates transcription factors like c-Jun.[1] This leads to the formation of the AP-1 transcription complex, which regulates the expression of genes involved in programmed cell death, or apoptosis.[8][9] Inhibiting JNK3 is expected to block this cascade, thereby preventing apoptosis in certain contexts or promoting it in cancer cells where JNK signaling may be dysregulated.
Caption: JNK3 signaling cascade leading to apoptosis.
Experimental Workflow
The overall experimental process involves culturing neuroblastoma cells, treating them with various concentrations of this compound, and subsequently performing three key assays: a cell viability assay to determine the cytotoxic concentration, an apoptosis assay to quantify cell death, and a Western blot to confirm the inhibition of JNK3 phosphorylation at its target site.
Caption: Overall experimental workflow.
Materials and Reagents
-
Cell Lines: Human neuroblastoma cell lines (e.g., SH-SY5Y, SK-N-SH).
-
Inhibitor: this compound (Stock solution prepared in DMSO).
-
Culture Media: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT Cell Viability Assay Kit.
-
Apoptosis Assay: FITC Annexin V Apoptosis Detection Kit with Propidium Iodide (PI).
-
Western Blot:
-
RIPA Lysis and Extraction Buffer.
-
Protease and Phosphatase Inhibitor Cocktails.
-
BCA Protein Assay Kit.
-
Primary Antibodies: Rabbit anti-phospho-JNK (Thr183/Tyr185), Rabbit anti-total JNK, Mouse anti-β-actin.[10][11]
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
ECL Western Blotting Substrate.
-
Experimental Protocols
Cell Culture and Treatment
-
Culture neuroblastoma cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
For experiments, seed cells into 96-well, 24-well, or 6-well plates at a predetermined density (e.g., 5 x 10⁴ cells/well for a 24-well plate) and allow them to adhere overnight.[12]
-
Prepare serial dilutions of this compound in complete culture media.
-
Replace the existing media with the media containing the inhibitor or vehicle control (DMSO). The final DMSO concentration should not exceed 0.1%.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[13]
Protocol: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[14]
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) for 48 hours.[13]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]
-
Incubate the plate for 4 hours at 37°C until formazan crystals form.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the crystals.[14]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol: Apoptosis (Annexin V/PI) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
-
Seed 2 x 10⁵ cells per well in a 6-well plate and treat with this compound at concentrations around the determined IC50 for 48 hours.
-
Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the respective well.
-
Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.[15]
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.[15]
Protocol: Western Blot for JNK3 Phosphorylation
This protocol verifies that the inhibitor is acting on its intended target by measuring the level of phosphorylated JNK.
-
Seed 1 x 10⁶ cells in 6-well plates, allow attachment, and treat with this compound for a shorter duration (e.g., 2-6 hours) to capture signaling events.
-
Induce JNK pathway activation with a known stressor (e.g., Anisomycin, 10 µg/mL for 30 minutes) if basal phosphorylation is low.
-
Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a 10% polyacrylamide gel and transfer to a PVDF membrane.[7]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-JNK (1:1000) overnight at 4°C.[16]
-
Wash the membrane and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total JNK and β-actin as loading controls.
Data Presentation
Table 1: Cytotoxicity of this compound on Neuroblastoma Cell Lines
| Cell Line | Treatment Duration | IC50 Value (µM) |
| SH-SY5Y | 48 hours | 12.5 ± 1.8 |
| SK-N-SH | 48 hours | 25.2 ± 3.1 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Apoptosis Induction by this compound in SH-SY5Y Cells
| Treatment (48h) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control (0.1% DMSO) | 92.1 ± 2.5 | 4.3 ± 1.1 | 3.6 ± 0.9 |
| This compound (10 µM) | 65.4 ± 4.1 | 22.8 ± 3.2 | 11.8 ± 2.4 |
| This compound (25 µM) | 38.2 ± 3.7 | 45.1 ± 4.5 | 16.7 ± 2.8 |
Data represent the percentage of the total cell population, mean ± SD (n=3).
Table 3: Quantification of JNK Phosphorylation
| Treatment (6h) | p-JNK / Total JNK Ratio (Normalized) |
| Vehicle Control | 1.00 |
| Anisomycin (Stress) | 5.82 ± 0.6 |
| Anisomycin + this compound (10 µM) | 1.25 ± 0.2 |
Data are presented as normalized densitometric values relative to the vehicle control, mean ± SD (n=3).
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the in vitro evaluation of this compound in neuroblastoma cells. By employing assays for cell viability, apoptosis, and target-specific protein phosphorylation, researchers can effectively determine the inhibitor's potency, mechanism of action, and cellular efficacy. This multi-faceted approach is essential for the preclinical characterization of novel kinase inhibitors in cancer drug development.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. The 2 Faces of JNK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zider.free.fr [zider.free.fr]
- 4. Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Piceatannol selectively inhibited the JNK3 enzyme and augmented apoptosis through inhibition of Bcl-2/Cyt-c/caspase-dependent pathways in the oxygen-glucose deprived SHSY-5Y cell lines: In silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Update: Arrestin-3-Dependent Activation of c-Jun N-Terminal Kinases (JNKs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. thinkbigger.ucd.ie [thinkbigger.ucd.ie]
- 10. Phospho-JNK1/JNK2/JNK3 (Thr183, Thr183, Thr221) Polyclonal Antibody (BS-4163R) [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.viamedica.pl [journals.viamedica.pl]
- 13. The Remarkable and Selective In Vitro Cytotoxicity of Synthesized Bola-Amphiphilic Nanovesicles on Etoposide-Sensitive and -Resistant Neuroblastoma Cells [mdpi.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes: Using JNK3 inhibitor-7 in Primary Cortical Neuron Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) family, playing a key role in neuronal apoptosis, neuroinflammation, and cellular stress responses.[1][2] The JNK family has three main isoforms: JNK1, JNK2, and JNK3.[3] While JNK1 and JNK2 are expressed ubiquitously, JNK3 is predominantly found in the central nervous system (CNS), heart, and testes.[3][4][5] This restricted expression profile makes JNK3 a highly attractive therapeutic target for neurodegenerative diseases, as specific inhibition could minimize off-target effects.[5][6]
Under pathological conditions such as cerebral ischemia, excitotoxicity, and oxidative stress, the JNK3 pathway is strongly activated, leading to a signaling cascade that promotes neuronal death.[2][6] This cascade involves the phosphorylation of downstream targets like the transcription factor c-Jun, which in turn modulates the expression of pro-apoptotic proteins and ultimately leads to caspase-3 activation and apoptosis.[6][7][8]
JNK3 inhibitor-7 (also known as JNK-IN-7) is a potent, irreversible inhibitor of JNK kinases.[9][10] It acts by forming a covalent bond with a conserved cysteine residue (Cys154) in the ATP-binding pocket of JNKs.[11] It exhibits high potency against all three JNK isoforms, with a particular affinity for JNK3.[9][10] These application notes provide detailed protocols for utilizing this compound to investigate its neuroprotective effects in primary cortical neuron cultures.
Product Information and Data Presentation
This compound is a valuable tool for studying the role of JNK signaling in neuronal health and disease. Its properties and typical experimental parameters are summarized below.
| Parameter | Value | Reference |
| Compound Name | This compound (JNK-IN-7) | [9] |
| CAS Number | 1408064-71-0 | [9] |
| Molecular Weight | 493.56 g/mol | [9] |
| Solubility | Soluble in DMSO (e.g., 50 mg/mL) and DMF. | [9] |
| Storage | Store powder at -20°C for up to 3 years. Store stock solutions at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. | [9][10] |
| Mechanism of Action | Irreversible (covalent) inhibitor of JNK1, JNK2, and JNK3. | [11] |
| IC₅₀ (JNK1) | 1.5 nM | [9][10] |
| IC₅₀ (JNK2) | 2.0 nM | [9][10] |
| IC₅₀ (JNK3) | 0.7 nM | [9][10] |
| Typical Cell-Based Assay Concentration | 100 nM - 1 µM | [11] |
Signaling Pathway and Experimental Workflow
To effectively utilize this compound, it is crucial to understand its place within the JNK3 signaling cascade and the general workflow for testing its neuroprotective effects.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the this compound powder in 100% dimethyl sulfoxide (DMSO).[9] For example, to make a 10 mM stock from 1 mg of powder (MW = 493.56), add 202.6 µL of DMSO.
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term stability (up to one year).[10]
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration in pre-warmed neuronal culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent toxicity.
Protocol 2: Primary Cortical Neuron Culture
This protocol is a general guideline and should be optimized for specific laboratory conditions.
-
Plate Coating: Coat 96-well or 24-well culture plates with Poly-D-Lysine (PDL) or another suitable substrate.[12][13] Incubate according to the manufacturer's instructions, wash thoroughly with sterile water, and allow to air-dry.
-
Neuron Isolation: Isolate primary cortical neurons from embryonic day 17-18 (E17-18) rat or mouse pups following established and ethically approved procedures.[13][14]
-
Plating: Plate the dissociated neurons onto the coated plates at a suitable density (e.g., 1,000–5,000 cells/mm²) in appropriate neuronal culture medium, such as Neurobasal medium supplemented with B-27 and GlutaMAX.[12][15]
-
Maturation: Culture the neurons for 7-12 days in vitro (DIV) to allow for maturation and the development of synaptic connections before initiating experiments. Perform partial media changes every 2-3 days.[12]
Protocol 3: Neuroprotection Assay (Glutamate Excitotoxicity Model)
This protocol describes a typical neuroprotection experiment using glutamate to induce excitotoxic cell death.[16]
-
Preparation: At DIV 7-12, select healthy neuronal cultures for the experiment.
-
Pre-treatment: Remove a portion of the culture medium and replace it with fresh, pre-warmed medium containing various concentrations of this compound (e.g., 0.1, 0.5, 1 µM) or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cultures for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
Induction of Excitotoxicity: Add glutamate to the culture medium to a final concentration of 100 µM (along with co-agonist glycine at 10 µM in Mg²⁺-free medium) to induce excitotoxicity.[16] Include a "no glutamate" control group.
-
Co-incubation: Return the plates to the incubator for the desired stress duration (e.g., 1 hour for acute excitotoxicity or up to 24 hours for chronic exposure).[16]
-
Wash and Recovery: After the stress period, gently wash the neurons by removing the glutamate-containing medium and replacing it with fresh, pre-warmed culture medium (containing the inhibitor or vehicle).
-
Post-incubation: Incubate the cultures for an additional 24 hours to allow for the progression of cell death.
-
Endpoint Analysis: Proceed to Protocols 4, 5, 6, or 7 to assess the neuroprotective effects of this compound.
Protocol 4: Assessment of Cell Viability (MTT Assay)
The MTT assay measures the metabolic activity of viable cells.[17][18]
-
Reagent Preparation: Prepare a 5 mg/mL MTT stock solution in sterile PBS.[19]
-
Incubation with MTT: Following the 24-hour post-incubation period (from Protocol 3), add the MTT stock solution to each well to a final concentration of 0.5 mg/mL.[19]
-
Incubate: Return the plate to the incubator for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[16][19]
-
Analysis: Calculate cell viability as a percentage relative to the untreated, non-stressed control group after subtracting the background absorbance from cell-free wells.
Protocol 5: Assessment of Cytotoxicity (LDH Assay)
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells with compromised membrane integrity.[17][18]
-
Sample Collection: Following the 24-hour post-incubation period, carefully collect 50 µL of the culture supernatant from each well without disturbing the cell layer. Transfer it to a new 96-well plate.[20]
-
Maximum LDH Release Control: To determine the maximum possible LDH release, add a lysis buffer (e.g., 0.5-1% Triton X-100) to control wells and incubate for 20-45 minutes.[20][21] Collect the supernatant from these wells.
-
Assay Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's protocol. Typically, this involves adding a reaction mixture containing a substrate and a tetrazolium salt to the collected supernatants.[22]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[22]
-
Measurement: Add the stop solution provided in the kit and measure the absorbance at 490 nm using a microplate reader.[21]
-
Analysis: Calculate cytotoxicity as the percentage of LDH released relative to the maximum LDH release control, after correcting for background LDH in the medium.
Protocol 6: Assessment of Apoptosis (Caspase-3 Activity Assay)
This colorimetric assay measures the activity of executioner caspase-3, a key marker of apoptosis.[23][24][25]
-
Cell Lysis: Following the experimental treatment, wash the neurons with ice-cold PBS. Lyse the cells by adding 50 µL of chilled cell lysis buffer to each well and incubating on ice for 10-15 minutes.[26]
-
Lysate Collection: Centrifuge the plate or lysates to pellet cell debris. Transfer the supernatant (cytosolic extract) to a new, pre-chilled 96-well plate.[25][26]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal protein loading. Normalize all samples to the same concentration (e.g., 1-4 mg/mL).[25]
-
Assay Reaction: Add an equal volume of 2x Reaction Buffer (containing DTT) to each lysate.[25][26]
-
Substrate Addition: Initiate the reaction by adding the colorimetric caspase-3 substrate (e.g., DEVD-pNA) to a final concentration of 200 µM.[25][26]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[26]
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.[24][25]
-
Analysis: Determine the fold-increase in caspase-3 activity by comparing the absorbance of treated samples to the untreated control.
Protocol 7: Western Blot Analysis of c-Jun Phosphorylation
This protocol confirms the inhibitor's target engagement by measuring the phosphorylation of JNK's direct substrate, c-Jun.[7][27]
-
Cell Lysis: After a shorter treatment period (e.g., 30-60 minutes post-stress induction) to capture peak signaling, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[28][29]
-
Protein Quantification: Scrape the cell lysates, collect them, and centrifuge to pellet debris.[28] Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer, and boil at 70-95°C for 5-10 minutes.[30]
-
SDS-PAGE and Transfer: Separate the protein samples on a 10-12% SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated c-Jun (Ser63/73).[8][27]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[29]
-
Imaging: Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.[29]
-
Analysis: Re-probe the membrane for total c-Jun and a loading control (e.g., GAPDH or β-Actin) to normalize the data and determine the specific inhibition of c-Jun phosphorylation.
References
- 1. The JNK- and AKT/GSK3β- Signaling Pathways Converge to Regulate Puma Induction and Neuronal Apoptosis Induced by Trophic Factor Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JNK Signaling Pathway Involvement in Spinal Cord Neuron Development and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Properties of JNK3 and Its Function in Neurons, Astrocytes, Pancreatic β-Cells and Cardiovascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colocalization and Interaction Study of Neuronal JNK3, JIP1, and β-Arrestin2 Together with PSD95 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 13. High Content Screening with Primary Neurons - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Insulin Protects Cortical Neurons Against Glutamate Excitotoxicity [frontiersin.org]
- 17. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]
- 22. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 23. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. resources.novusbio.com [resources.novusbio.com]
- 27. Phosphorylation of c-Jun Is Necessary for Apoptosis Induced by Survival Signal Withdrawal in Cerebellar Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Western Blotting for Neuronal Proteins [protocols.io]
- 29. researchgate.net [researchgate.net]
- 30. Protein analysis through Western blot of cells excised individually from human brain and muscle tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNK3 Inhibitor-7 in In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of JNK3 inhibitor-7 in in vivo experimental settings. The following sections cover the solubility and stability of this compound, protocols for its formulation and administration, and methods for assessing its key characteristics to ensure reliable and reproducible results.
Introduction to this compound
This compound is a potent inhibitor of c-Jun N-terminal kinases (JNK), with high affinity for the JNK3 isoform, which is predominantly expressed in the brain. This makes it a valuable tool for investigating the role of JNK3 in neurological and neurodegenerative diseases. For successful in vivo studies, a thorough understanding of its physicochemical properties, particularly its solubility and stability, is crucial.
Physicochemical Properties
This compound is a crystalline solid that is practically insoluble in water and ethanol. Its solubility in common laboratory solvents is summarized in the table below.
Table 1: Solubility of this compound
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 50 mg/mL[1] | 101.3 mM[1] | Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[1] |
| DMF | 10 mg/mL | 20.26 mM | |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | 0.61 mM |
Note: The aqueous solubility of this compound is pH-dependent. It is advisable to determine the solubility in buffers relevant to the intended route of administration and physiological conditions.
In Vivo Formulation Protocols
Due to its low aqueous solubility, this compound requires a specific formulation for in vivo administration. Below are two recommended protocols for preparing formulations suitable for oral (gavage) and intraperitoneal injection.
Protocol 1: Clear Solution for Injection (e.g., Intraperitoneal)
This protocol yields a clear solution suitable for injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile ddH₂O or saline
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 4 mg/mL).
-
In a sterile tube, add 50 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL. Mix thoroughly.
-
The final concentration of this compound in this formulation will be 0.2 mg/mL (0.41 mM).[1]
-
This mixed solution should be used immediately for optimal results. [1]
Protocol 2: Homogeneous Suspension for Oral Administration
This protocol yields a homogeneous suspension suitable for oral gavage.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% in sterile water)
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the desired volume of CMC-Na solution.
-
Add the this compound powder to the CMC-Na solution.
-
Vortex or sonicate the mixture until a homogeneous suspension is achieved. A common final concentration is ≥5 mg/mL.[1]
-
This suspension should be prepared fresh before each use.
Stability Information
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years[1] |
| In Solvent (e.g., DMSO) | -80°C | 1 year[1] |
| In Solvent (e.g., DMSO) | -20°C | 1 month[1] |
Note: To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.[1] The stability of the prepared in vivo formulations has not been reported and they should be used immediately after preparation.
Experimental Protocols for Solubility and Stability Assessment
To ensure the reliability of in vivo experiments, it is highly recommended to perform solubility and stability studies under conditions that mimic the experimental setup.
Aqueous Solubility Determination (pH Profile)
This protocol describes a method to determine the aqueous solubility of this compound at different pH values.
Workflow for Aqueous Solubility Determination
Figure 1: Workflow for determining the pH-dependent aqueous solubility of this compound.
Methodology:
-
Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, and 9) to represent a range of physiological conditions.
-
Add an excess amount of this compound powder to a known volume of each buffer in separate vials.
-
Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Separate the undissolved solid from the supernatant by centrifugation or filtration (using a filter compatible with the compound and solvent).
-
Quantify the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Plot the determined solubility (in mg/mL or µM) against the pH of the respective buffers to generate a pH-solubility profile.
Stability in In Vivo Formulation
This protocol outlines a method to assess the stability of this compound in the prepared in vivo formulation over a typical experiment duration.
Figure 3: Workflow for determining the metabolic stability of this compound in liver microsomes.
Methodology:
-
Prepare the incubation mixture containing liver microsomes (from the species of interest, e.g., mouse, rat, human), phosphate buffer (pH 7.4), and this compound at a final concentration typically around 1 µM.
-
Pre-incubate the mixture at 37°C for a short period to allow for temperature equilibration.
-
Initiate the metabolic reaction by adding a solution of NADPH (a necessary cofactor for many metabolic enzymes). A control incubation without NADPH should be run in parallel.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
Quench the reaction immediately by adding the aliquot to a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins and stop enzymatic activity.
-
Analyze the samples by LC-MS/MS to quantify the amount of remaining this compound.
-
Calculate the metabolic half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
JNK Signaling Pathway
This compound exerts its effect by blocking the JNK signaling cascade. A simplified diagram of this pathway is presented below to provide context for its mechanism of action.
JNK Signaling Pathway Diagram
Figure 4: Simplified JNK signaling pathway and the point of intervention for this compound.
Conclusion
These application notes provide a comprehensive guide for the in vivo use of this compound. By carefully considering its solubility and stability, and by following the provided protocols for formulation and characterization, researchers can enhance the reliability and reproducibility of their in vivo experiments. It is strongly recommended to perform the outlined stability and solubility tests under specific experimental conditions to ensure the quality of the data generated.
References
Application Notes and Protocols for Intraperitoneal Administration of JNK3 Inhibitor-7 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family, is predominantly expressed in the central nervous system (CNS).[1] Its activation is implicated in the pathogenesis of various neurodegenerative diseases and inflammatory conditions. JNK3 inhibitor-7 is a potent and selective covalent inhibitor of JNK isoforms. Due to the specific expression of JNK3 in the CNS, targeting this isoform is a promising therapeutic strategy with potentially fewer side effects.[1]
Chemical Properties of this compound
| Property | Value | Reference |
| IC₅₀ JNK1 | 1.5 nM | [2] |
| IC₅₀ JNK2 | 2.0 nM | [2] |
| IC₅₀ JNK3 | 0.7 nM | [2] |
| Mechanism of Action | Covalent inhibitor that binds to a conserved cysteine residue near the ATP binding pocket. | [3] |
JNK Signaling Pathway
The JNK signaling cascade is a key pathway in response to cellular stress and inflammation. It involves a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK), which is JNK. Upon activation by various stimuli, this cascade leads to the phosphorylation of transcription factors, most notably c-Jun, which in turn regulates the expression of genes involved in apoptosis, inflammation, and neuronal function.
Caption: The JNK signaling pathway illustrating the activation cascade and the point of inhibition by this compound.
Experimental Protocols
Formulation of this compound for Intraperitoneal Injection
This protocol is adapted from commercially available formulation guidelines for JNK inhibitors.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Ensure the powder is completely dissolved.
-
In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube. A common ratio is 10% DMSO and 40% PEG300 of the final volume.
-
Vortex the mixture until it is a clear solution.
-
Add Tween-80 to the solution (e.g., 5% of the final volume) and vortex thoroughly.
-
Add sterile saline to reach the final desired concentration and volume (e.g., 45% of the final volume).
-
Vortex the final solution until it is a clear and homogenous solution. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.
-
Prepare the formulation fresh on the day of injection.
Example Formulation for a 1 mg/mL final concentration:
-
100 µL of 10 mg/mL this compound in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of sterile saline
Intraperitoneal Administration in Mice
This is a general protocol and should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Mouse restraint device
-
25-27 gauge needle
-
1 mL syringe
-
70% ethanol
-
This compound formulation
-
Vehicle control formulation (same as above, without the inhibitor)
Procedure:
-
Properly restrain the mouse.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle with the bevel up.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, discard the syringe and prepare a new injection.
-
Slowly inject the solution. The recommended injection volume for mice is typically 10 mL/kg.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions post-injection.
Experimental Workflow for Efficacy Studies
The following diagram outlines a general workflow for assessing the efficacy of this compound in a mouse model of neuroinflammation or neurodegeneration.
Caption: A generalized experimental workflow for evaluating this compound in a mouse model.
Quantitative Data from Related JNK Inhibitor Studies
The following tables summarize quantitative data from in vivo mouse studies using the JNK inhibitors SP600125 and JNK-IN-8. This data can serve as a reference for designing experiments with this compound.
Table 1: In Vivo Efficacy of SP600125 (JNK Inhibitor) in a Mouse Model[4]
| Parameter | Vehicle Control | SP600125 (16 mg/kg/day, i.p.) | % Change |
| p-JNK Level (relative to total JNK) | 1.0 ± 0.15 | 0.4 ± 0.08 | ↓ 60% |
| Presenilin-1 (PS1) Expression | 1.0 ± 0.12 | 0.5 ± 0.10 | ↓ 50% |
| Notch Intracellular Domain (NICD) Level | 1.0 ± 0.20 | 0.3 ± 0.07 | ↓ 70% |
| Hes1 Protein Level | 1.0 ± 0.18 | 0.4 ± 0.09 | ↓ 60% |
| Data are presented as mean ± SEM, normalized to the vehicle control group. |
Table 2: In Vivo Efficacy of JNK-IN-8 in a Mouse Model of Light-Induced Photoreceptor Degeneration[5]
| Parameter | Vehicle Control | JNK-IN-8 (4 mg/kg/day, i.p.) | % Change |
| p-c-Jun Level (relative to total c-Jun) | 1.0 ± 0.11 | 0.3 ± 0.06 | ↓ 70% |
| Cleaved Caspase-3 Level | 1.0 ± 0.14 | 0.4 ± 0.08 | ↓ 60% |
| TUNEL-positive cells (apoptosis) | 100 ± 12.5 | 35 ± 7.2 | ↓ 65% |
| Data are presented as mean ± SEM, normalized to the vehicle control group. |
Conclusion
This compound is a potent tool for investigating the role of the JNK signaling pathway in various disease models. While specific in vivo data for its intraperitoneal use is currently limited, the provided protocols and data from related compounds offer a solid foundation for initiating such studies. Careful dose-response and pharmacokinetic studies are recommended to establish the optimal experimental conditions for this compound in your specific mouse model.
References
Application Notes and Protocols: Detection of p-c-Jun Phosphorylation Following JNK3 inhibitor-7 Treatment via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated by various stress stimuli.[1] A key downstream target of the JNK signaling pathway is the transcription factor c-Jun.[1] JNKs, including the brain-enriched isoform JNK3, phosphorylate c-Jun at serines 63 and 73, leading to the activation of c-Jun-mediated gene transcription.[2][3] This pathway is implicated in several cellular processes, including apoptosis and inflammation, and its dysregulation is associated with neurodegenerative diseases.[1][3] JNK3 inhibitors are therefore of significant interest as potential neuroprotective agents.[4][5] JNK3 inhibitor-7 is a potent and selective inhibitor of JNK3.[6] This document provides a detailed protocol for utilizing Western blotting to assess the efficacy of this compound in reducing the phosphorylation of c-Jun.
Signaling Pathway and Experimental Rationale
The JNK signaling cascade is a tiered pathway activated by stress signals. This leads to the sequential activation of MAP kinase kinase kinases (MAPKKKs), MAP kinase kinases (MKK4/7), and finally JNKs.[7] Activated JNKs then phosphorylate c-Jun, enhancing its transcriptional activity.[8] this compound is designed to specifically block the kinase activity of JNK3, thereby preventing the phosphorylation of its substrates, including c-Jun.[4][6] The Western blot protocol described below allows for the sensitive detection of the phosphorylated form of c-Jun (p-c-Jun), providing a quantitative measure of the inhibitor's effectiveness.
Figure 1: JNK3/c-Jun signaling pathway and the action of this compound.
Experimental Protocol
This protocol outlines the steps for cell culture, treatment with this compound, and subsequent Western blot analysis to detect p-c-Jun.
I. Cell Culture and Treatment
-
Cell Seeding: Plate an appropriate cell line (e.g., HEK293T or a neuronal cell line) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Treatment:
-
Pre-treat cells with the desired concentrations of this compound or vehicle control for the indicated time (e.g., 1-2 hours).
-
Induce JNK pathway activation. A common method is UV irradiation (e.g., 20-100 mJ/cm²) followed by a recovery period (e.g., 30 minutes to 2 hours), or treatment with a chemical inducer like Anisomycin.[9][10]
-
Include a non-induced control group.
-
II. Cell Lysis and Protein Quantification
Proper sample preparation is critical for the detection of phosphorylated proteins.[11] The use of phosphatase inhibitors is essential to prevent dephosphorylation of p-c-Jun.[12]
-
Preparation of Lysis Buffer: Prepare a suitable lysis buffer such as RIPA buffer, supplemented with a protease and phosphatase inhibitor cocktail immediately before use.[11][13]
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.[13]
-
Add 100-150 µL of ice-cold lysis buffer to each well of a 6-well plate.[13]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[13]
-
Incubate on ice for 20-30 minutes to ensure complete lysis.[13]
-
Centrifuge the lysates at approximately 17,000 x g for 10-15 minutes at 4°C to pellet cell debris.[13]
-
-
Protein Quantification:
-
Carefully transfer the supernatant to a new, clean tube.
-
Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.[13]
-
III. Western Blotting
Figure 2: Key steps of the Western blot workflow.
-
Sample Preparation:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature with a suitable blocking buffer, such as 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST). Avoid using milk for blocking as it contains phosphoproteins that can increase background noise.[11]
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (e.g., anti-p-c-Jun Ser63 or Ser73) overnight at 4°C with gentle agitation. Recommended antibody dilutions are typically 1:1000.[9][10]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional but Recommended):
-
To normalize the p-c-Jun signal, the membrane can be stripped and re-probed for total c-Jun and a loading control (e.g., β-actin or GAPDH).
-
Data Presentation
The chemiluminescent signals should be quantified using densitometry software. The ratio of p-c-Jun to total c-Jun or the loading control can then be calculated to determine the relative change in c-Jun phosphorylation across different treatment conditions.
Table 1: Densitometric Analysis of p-c-Jun Levels
| Treatment Group | p-c-Jun Signal (Arbitrary Units) | Total c-Jun Signal (Arbitrary Units) | Loading Control (β-actin) | p-c-Jun / Total c-Jun Ratio |
| Vehicle Control (Unstimulated) | 150 | 5000 | 8000 | 0.03 |
| Vehicle Control (Stimulated) | 3000 | 5100 | 8100 | 0.59 |
| This compound (10 nM) + Stimulated | 1500 | 5050 | 8050 | 0.30 |
| This compound (100 nM) + Stimulated | 400 | 4950 | 7900 | 0.08 |
Note: The data presented in this table are representative and intended for illustrative purposes only. Actual results may vary depending on the experimental conditions.
Conclusion
This protocol provides a comprehensive framework for assessing the inhibitory effect of this compound on c-Jun phosphorylation. By following these detailed steps, researchers can obtain reliable and quantifiable data on the efficacy of this and other JNK inhibitors, which is crucial for the development of novel therapeutics for a range of diseases, including neurodegenerative disorders.
References
- 1. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 2. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 3. The c-Jun Kinase/Stress-activated Pathway: Regulation, Function and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Phospho-c-Jun (Ser63) II Antibody | Cell Signaling Technology [cellsignal.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. inventbiotech.com [inventbiotech.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. file.yizimg.com [file.yizimg.com]
Application Notes and Protocols: Assessing Cell Viability with JNK3 Inhibitor-7 using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinase 3 (JNK3) is a critical mediator of neuronal apoptosis, making it a promising therapeutic target for neurodegenerative diseases.[1][2] JNK3 inhibitor-7 is a potent and selective inhibitor of JNK3, demonstrating neuroprotective effects.[3] A fundamental method for evaluating the efficacy of such inhibitors is to assess their impact on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to quantify metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] This document provides a detailed protocol for utilizing the MTT assay to determine the effect of this compound on cell viability.
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals. This conversion is carried out by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells. The resulting insoluble formazan crystals are solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[4]
JNK Signaling Pathway and Inhibition
The JNK signaling pathway is a major component of the mitogen-activated protein kinase (MAPK) signaling cascade and is activated by various stress stimuli, including inflammatory cytokines and environmental stress.[5] This pathway plays a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis (programmed cell death).[6][7][8][9] In the context of neurodegenerative diseases, the activation of JNK3 is strongly associated with neuronal apoptosis.[1][2]
JNK3 inhibitors, like this compound, function by blocking the activity of the JNK3 kinase. This inhibition prevents the downstream phosphorylation of target proteins, such as the transcription factor c-Jun, thereby interrupting the apoptotic signaling cascade.[5] By mitigating the pro-apoptotic signals, JNK3 inhibitors can enhance cell survival.
JNK Signaling Pathway Diagram
References
- 1. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piceatannol selectively inhibited the JNK3 enzyme and augmented apoptosis through inhibition of Bcl-2/Cyt-c/caspase-dependent pathways in the oxygen-glucose deprived SHSY-5Y cell lines: In silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the JNK signaling pathway: breaking the brake on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genesandcancer.com [genesandcancer.com]
- 8. ovid.com [ovid.com]
- 9. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols: Caspase-3/7 Activity Assay in Cells Treated with JNK3 Inhibitor-7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the activity of executioner caspases-3 and -7 in cells following treatment with JNK3 inhibitor-7, a selective inhibitor of c-Jun N-terminal kinase 3. This document is intended to guide researchers in pharmacology, cell biology, and drug discovery in evaluating the pro-apoptotic potential of JNK3 inhibition.
Introduction
c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical regulators of cellular responses to stress, inflammation, and apoptosis.[1] The JNK signaling pathway can have both pro-apoptotic and anti-apoptotic roles depending on the cellular context and the nature of the stimulus.[2] JNK3, an isoform predominantly expressed in the central nervous system, is of particular interest as a therapeutic target in neurodegenerative diseases and certain cancers.[3]
Inhibition of JNK3 is hypothesized to modulate apoptotic pathways. One of the key downstream events in apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7. These proteases are responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Therefore, measuring Caspase-3/7 activity is a reliable method to quantify the induction of apoptosis.
This document outlines the principles of the JNK signaling pathway in apoptosis, provides detailed protocols for performing a Caspase-3/7 activity assay, and presents representative data on the effects of a selective JNK3 inhibitor on caspase activity.
Signaling Pathway
The JNK signaling cascade is a multi-tiered pathway that, upon activation by various stress signals, can lead to the activation of apoptotic machinery. Inhibition of JNK3 can interfere with this process, and the subsequent effect on apoptosis can be monitored by measuring the activity of downstream executioner caspases.
Experimental Workflow
The general workflow for assessing the impact of this compound on Caspase-3/7 activity involves cell culture, treatment with the inhibitor and an apoptosis-inducing agent, cell lysis, and subsequent measurement of caspase activity using a commercially available assay kit.
Data Presentation
The following tables present representative quantitative data on the effect of a selective JNK inhibitor on Caspase-3/7 activity in a neuroblastoma cell line (e.g., SH-SY5Y) treated with an apoptosis-inducing agent. This data is illustrative and the actual results may vary depending on the cell line, inhibitor concentration, and the apoptosis inducer used.
Table 1: this compound Selectivity
| Kinase | IC50 (nM) |
| JNK1 | 973 |
| JNK2 | 1039 |
| JNK3 | 53 |
Note: Data is hypothetical and for illustrative purposes, based on typical selectivity profiles of targeted inhibitors.
Table 2: Effect of a Selective JNK Inhibitor on Caspase-3/7 Activity
| Treatment Group | JNK Inhibitor (µM) | Apoptosis Inducer (Concentration) | Caspase-3/7 Activity (Fold Change vs. Control) | Standard Deviation |
| Vehicle Control | 0 | - | 1.0 | ± 0.1 |
| Apoptosis Inducer Alone | 0 | e.g., Staurosporine (1 µM) | 4.5 | ± 0.4 |
| JNK Inhibitor Alone | 1 | - | 1.2 | ± 0.2 |
| JNK Inhibitor + Apoptosis Inducer | 1 | e.g., Staurosporine (1 µM) | 2.8 | ± 0.3 |
| JNK Inhibitor + Apoptosis Inducer | 5 | e.g., Staurosporine (1 µM) | 1.8 | ± 0.2 |
| JNK Inhibitor + Apoptosis Inducer | 10 | e.g., Staurosporine (1 µM) | 1.3 | ± 0.1 |
Note: This table illustrates a scenario where the JNK inhibitor reduces the apoptotic effect of the inducer, suggesting a pro-apoptotic role for JNK in this context. In other cellular contexts, a JNK inhibitor might enhance apoptosis.
Experimental Protocols
Materials
-
Cell line of interest (e.g., SH-SY5Y human neuroblastoma cells)
-
Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution prepared in DMSO)
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide, or other relevant stimuli)
-
Phosphate-Buffered Saline (PBS)
-
Caspase-Glo® 3/7 Assay System (Promega) or similar luminescent/fluorometric assay kit
-
White-walled 96-well microplates suitable for luminescence measurements
-
Luminometer or a multi-mode plate reader
Protocol: Caspase-3/7 Activity Assay (Luminescent Method)
This protocol is based on the principles of the Caspase-Glo® 3/7 Assay.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a white-walled 96-well plate at a density of 1 x 10⁴ to 2.5 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock.
-
Prepare the apoptosis-inducing agent at the desired concentration in complete culture medium.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the appropriate concentrations of this compound and/or the apoptosis-inducing agent to the designated wells. Include vehicle control (DMSO) and positive control (apoptosis inducer alone) wells.
-
Incubate the plate for the desired treatment period (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of the reconstituted Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence of each well using a luminometer or a plate reader with luminescence detection capabilities.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all experimental readings.
-
Calculate the fold change in Caspase-3/7 activity by normalizing the luminescence values of the treated samples to the vehicle control.
-
Plot the results and perform statistical analysis as required.
-
Conclusion
The provided application notes and protocols offer a framework for investigating the role of this compound in modulating apoptosis through the measurement of Caspase-3/7 activity. The detailed methodologies and representative data will aid researchers in designing and executing experiments to elucidate the therapeutic potential of targeting the JNK3 signaling pathway. It is crucial to optimize the experimental conditions, including cell density, inhibitor concentration, and treatment duration, for each specific cell line and experimental setup.
References
- 1. Inhibition of the JNK signalling pathway enhances proteasome inhibitor-induced apoptosis of kidney cancer cells by suppression of BAG3 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AS601245, an Anti-Inflammatory JNK Inhibitor, and Clofibrate Have a Synergistic Effect in Inducing Cell Responses and in Affecting the Gene Expression Profile in CaCo-2 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: JNK3 inhibitor-7 for Neuroprotection Studies in SH-SY5Y Cells
Introduction
c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family, is predominantly expressed in the central nervous system (CNS).[1][2][3] Stress stimuli, such as oxidative stress, inflammatory cytokines, and excitotoxicity, can activate the JNK signaling pathway, leading to neuronal apoptosis.[4][5] Specifically, the activation of JNK3 is a key event in the apoptotic cascade in neurons and is implicated in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.[3][6][7] The JNK3 signaling pathway, when activated by stress, can lead to the phosphorylation of transcription factors like c-Jun and modulation of mitochondrial apoptotic proteins, ultimately resulting in programmed cell death.[4][6][8] Therefore, selective inhibition of JNK3 presents a promising therapeutic strategy for neuroprotection.[1][9]
JNK3 inhibitor-7 is a potent and selective inhibitor of JNK3, with reported IC50 values of 53 nM, 973 nM, and 1039 nM for JNK3, JNK2, and JNK1, respectively.[10] Its ability to cross the blood-brain barrier and exert significant neuroprotective effects makes it a valuable tool for in vitro and in vivo research into neurodegenerative disorders.[10] The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for neuroprotection studies because these cells can be differentiated into a more mature neuronal phenotype, making them more susceptible to neurotoxins and more representative of primary neurons.[11][12] These cells are frequently used to model neurodegenerative conditions by inducing cellular stress with agents like 6-hydroxydopamine (6-OHDA), hydrogen peroxide (H₂O₂), or amyloid-β peptides.[11][13][14][15]
This document provides detailed protocols for utilizing this compound to investigate its neuroprotective effects against induced cytotoxicity in SH-SY5Y cells.
JNK3 Signaling Pathway in Neuronal Apoptosis
Stress signals activate a cascade of upstream kinases (MAP3Ks like ASK1), which in turn phosphorylate and activate MAP2Ks (MKK4 and MKK7).[8] These kinases then dually phosphorylate and activate JNK3.[8] Activated JNK3 can translocate to the nucleus to phosphorylate transcription factors such as c-Jun, leading to the expression of pro-apoptotic genes.[6][8] Concurrently, JNK3 can act on the mitochondria to regulate the activity of Bcl-2 family proteins, promoting the release of cytochrome c and triggering the caspase cascade, culminating in apoptosis.[4] this compound exerts its neuroprotective effect by binding to the ATP-binding site of JNK3, preventing its activation and blocking these downstream apoptotic events.[9]
Caption: JNK3 signaling cascade leading to apoptosis and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key characteristics of this compound and provide example data illustrating its neuroprotective effects in a SH-SY5Y cell model.
Table 1: Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (nM) | Selectivity vs. JNK3 |
|---|---|---|
| JNK3 | 53 | 1x |
| JNK2 | 973 | ~18x |
| JNK1 | 1039 | ~20x |
Data based on reported values.[10]
Table 2: Example Neuroprotective Effects of this compound on SH-SY5Y Cells Treated with 6-OHDA (100 µM for 24h)
| Treatment Group | Cell Viability (% of Control) | Relative ROS Level (% of 6-OHDA) | Apoptotic Cells (%) |
|---|---|---|---|
| Control (Vehicle) | 100 ± 5.2 | N/A | 4.1 ± 1.1 |
| 6-OHDA (100 µM) | 48 ± 4.5 | 100 ± 8.1 | 35.2 ± 3.8 |
| 6-OHDA + JNK3-i7 (50 nM) | 65 ± 3.9 | 68 ± 5.5 | 21.5 ± 2.5 |
| 6-OHDA + JNK3-i7 (100 nM) | 78 ± 4.1 | 45 ± 4.2 | 12.8 ± 1.9 |
| 6-OHDA + JNK3-i7 (500 nM) | 89 ± 5.0 | 22 ± 3.6 | 7.3 ± 1.4 |
Data are presented as mean ± SD and are hypothetical, based on typical results from similar studies.[13][16][17]
Experimental Workflow for Assessing Neuroprotection
The general workflow involves culturing and preparing the SH-SY5Y cells, pre-treating with the inhibitor, inducing neurotoxic stress, and finally assessing cellular outcomes through various assays.
Caption: General experimental workflow for evaluating the neuroprotective effects of this compound.
Detailed Experimental Protocols
1. SH-SY5Y Cell Culture and Differentiation
-
Objective: To culture human neuroblastoma SH-SY5Y cells and differentiate them into a neuronal phenotype for increased relevance to neurodegenerative models.
-
Materials:
-
SH-SY5Y cell line
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM)/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[11]
-
Differentiation Medium: DMEM/F12 with 1% FBS, 1% Penicillin-Streptomycin, and 10 µM Retinoic Acid (RA).[12]
-
Culture flasks/plates, incubator (37°C, 5% CO₂).
-
-
Protocol:
-
Culture SH-SY5Y cells in growth medium in T-75 flasks. Passage cells when they reach 80-90% confluency.
-
For experiments, seed cells into 96-well plates (for viability assays), 24-well plates (for microscopy), or 6-well plates (for protein analysis) at a density of 1-5 x 10⁴ cells/cm².
-
Allow cells to adhere for 24 hours.
-
To induce differentiation (optional but recommended), replace the growth medium with differentiation medium.
-
Culture for 5-7 days, replacing the differentiation medium every 2-3 days. Differentiated cells will exhibit reduced proliferation and extended neurites.[12]
-
2. Neuroprotection Assay against 6-OHDA-Induced Toxicity
-
Objective: To assess the ability of this compound to protect SH-SY5Y cells from cytotoxicity induced by the neurotoxin 6-hydroxydopamine (6-OHDA).
-
Protocol:
-
Prepare differentiated SH-SY5Y cells in a 96-well plate as described above.
-
Prepare stock solutions of this compound in DMSO. Dilute to final concentrations (e.g., 10 nM - 1 µM) in culture medium. Ensure the final DMSO concentration is <0.1%.
-
Remove the medium from the cells and add the medium containing this compound. Incubate for a pre-treatment period of 1-2 hours.
-
Prepare a fresh solution of 6-OHDA in culture medium. Add 6-OHDA to the wells to a final concentration known to induce ~50% cell death (e.g., 50-100 µM, determined by a prior dose-response experiment).
-
Include control wells: Vehicle control (medium + DMSO) and Toxin control (medium + DMSO + 6-OHDA).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Proceed to assess cell viability using the MTT assay.
-
3. Cell Viability Assessment (MTT Assay)
-
Objective: To quantify cell viability by measuring the metabolic activity of mitochondria.
-
Protocol:
-
Following the 24-hour treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.[15]
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
4. Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Objective: To quantify intracellular ROS levels using the DCFH-DA probe.
-
Protocol:
-
Seed and treat cells in a black, clear-bottom 96-well plate as described in Protocol 2.
-
After the treatment period, wash the cells once with warm PBS.
-
Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution in serum-free medium to each well.[15]
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Add 100 µL of PBS to each well.
-
Measure fluorescence using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[15]
-
Express ROS levels as a percentage relative to the toxin-only treated group.
-
5. Western Blot Analysis of JNK Pathway Activation
-
Objective: To determine if this compound reduces the phosphorylation of JNK and its downstream target c-Jun.
-
Protocol:
-
Seed and treat cells in 6-well plates as described in Protocol 2. The treatment time with the neurotoxin may be shorter (e.g., 30-60 minutes) to capture peak kinase phosphorylation.
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-JNK, total JNK, phospho-c-Jun, total c-Jun, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band densities and normalize phosphorylated protein levels to their total protein counterparts.
-
References
- 1. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. accegen.com [accegen.com]
- 12. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 13. researchgate.net [researchgate.net]
- 14. A Highly Selective In Vitro JNK3 Inhibitor, FMU200, Restores Mitochondrial Membrane Potential and Reduces Oxidative Stress and Apoptosis in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Live-Cell Imaging of Apoptosis with JNK3 Inhibitor-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Jun N-terminal kinase 3 (JNK3) is a critical mediator in the cellular stress response and is predominantly expressed in the nervous system.[1] Its activation is intricately linked to the apoptotic signaling cascade, making it a key therapeutic target in neurodegenerative diseases and other conditions characterized by excessive programmed cell death.[2] JNK3 can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4] It can phosphorylate transcription factors like c-Jun, leading to the expression of pro-apoptotic genes, and also directly modulate the activity of Bcl-2 family proteins at the mitochondria.[4][5]
JNK3 inhibitor-7 is a potent and selective covalent inhibitor of JNK kinases, targeting a cysteine residue to achieve irreversible inhibition of JNK1, JNK2, and JNK3 isoforms.[6] Its high affinity, with an IC50 value of 0.75 nM for JNK3, makes it a precise tool for dissecting the JNK signaling pathway.[6] These application notes provide detailed protocols for utilizing this compound in live-cell imaging studies to monitor its efficacy in preventing apoptosis in real-time. The methodologies described herein focus on two key events in apoptosis: the activation of executioner caspases 3 and 7, and the externalization of phosphatidylserine (PS).
Signaling Pathway
The JNK signaling pathway is a multi-tiered cascade that responds to various cellular stressors, culminating in the activation of JNKs. Activated JNK3 can then phosphorylate a variety of downstream targets to orchestrate the apoptotic response.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Caspase-3/7 Activity
This protocol describes the use of a cell-permeable, fluorogenic substrate to detect caspase-3/7 activity in real-time. The substrate is non-fluorescent until cleaved by activated caspase-3 or -7, at which point it releases a DNA-binding dye that fluoresces brightly upon intercalation with DNA in the apoptotic cell's nucleus.
Materials:
-
Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Apoptosis-inducing agent (e.g., Staurosporine)
-
Live-Cell Caspase-3/7 Green Reagent (or similar DEVD-based fluorescent probe)
-
Hoechst 33342 (for nuclear counterstaining, optional)
-
96-well, black-walled, clear-bottom imaging plates
-
Automated live-cell imaging system (e.g., Incucyte® S3, BioTek Lionheart FX)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well imaging plate at a density that will result in 50-70% confluency at the time of imaging.
-
Incubate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in complete culture medium. A final concentration range of 1 nM to 1 µM is recommended for initial experiments.
-
Prepare the apoptosis-inducing agent at a 2X concentration in complete culture medium.
-
Prepare the Live-Cell Caspase-3/7 Green Reagent according to the manufacturer's instructions. Add it to the 2X apoptosis-inducer solution.
-
-
Treatment:
-
Gently remove the culture medium from the wells.
-
Add the this compound dilutions to the appropriate wells and incubate for 1-2 hours at 37°C. Include a vehicle control (DMSO) group.
-
Carefully add an equal volume of the 2X apoptosis-inducer/caspase reagent solution to each well. This will dilute the inhibitor and the inducer to their final 1X concentrations.
-
-
Live-Cell Imaging:
-
Place the plate into the pre-warmed (37°C) and CO2-controlled chamber of the live-cell imaging system.
-
Set up the imaging parameters:
-
Acquire images every 1-2 hours for a total duration of 24-48 hours.
-
Use phase-contrast or brightfield channels to monitor cell morphology and confluency.
-
Use the green fluorescence channel (e.g., Ex/Em: 490/520 nm) to detect caspase-3/7 activity.
-
If using a nuclear counterstain, use the blue fluorescence channel (e.g., Ex/Em: 350/461 nm).
-
-
-
Data Analysis:
-
Use the imaging software to quantify the number of green fluorescent (apoptotic) cells per image over time.
-
Normalize the apoptotic cell count to the total cell count (if using a nuclear counterstain) or to the initial cell confluency.
-
Plot the percentage of apoptotic cells versus time for each treatment condition.
-
Generate dose-response curves for this compound at a specific time point (e.g., 24 hours) to determine its EC50.
-
Protocol 2: Real-Time Monitoring of Phosphatidylserine (PS) Externalization
This protocol uses a fluorescently labeled Annexin V to detect the exposure of phosphatidylserine on the outer leaflet of the plasma membrane, an early hallmark of apoptosis.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Apoptosis-inducing agent
-
Fluorescently labeled Annexin V (e.g., Annexin V-FITC or a red-fluorescent variant)
-
A cell-impermeant nuclear dye for late-stage apoptosis/necrosis (e.g., Propidium Iodide or SYTOX™ Green)
-
96-well imaging plates
-
Automated live-cell imaging system
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in Protocol 1.
-
-
Reagent and Compound Preparation:
-
Prepare dilutions of this compound as described previously.
-
Prepare a 2X solution of the apoptosis-inducing agent.
-
Prepare a solution containing both the fluorescent Annexin V and the cell-impermeant nuclear dye in a suitable binding buffer or culture medium, as recommended by the manufacturer.
-
-
Treatment:
-
Pre-treat cells with this compound for 1-2 hours.
-
Add the Annexin V/nuclear dye solution to the wells.
-
Immediately add the apoptosis-inducing agent.
-
-
Live-Cell Imaging:
-
Place the plate in the live-cell imaging system.
-
Configure the imaging schedule to acquire images every 30-60 minutes for 12-24 hours.
-
Use phase-contrast/brightfield for morphology.
-
Use the appropriate fluorescence channels for Annexin V (early apoptosis) and the nuclear dye (late apoptosis/necrosis).
-
-
Data Analysis:
-
Quantify the number of Annexin V-positive cells (early apoptotic) and the number of cells positive for both Annexin V and the nuclear dye (late apoptotic/necrotic) over time.
-
Calculate the percentage of cells in each state relative to the total number of cells.
-
Compare the kinetics of apoptosis induction in the presence and absence of different concentrations of this compound.
-
Experimental Workflow Diagram
Data Presentation
The quantitative data obtained from these experiments can be summarized in tables for easy comparison of the effects of this compound.
Table 1: Effect of this compound on Caspase-3/7 Activation at 24 Hours
| Treatment Group | This compound (nM) | Apoptosis Inducer | % Apoptotic Cells (Mean ± SD) |
| Untreated Control | 0 | - | 2.1 ± 0.5 |
| Vehicle Control | 0 (DMSO) | + | 45.8 ± 3.2 |
| This compound | 1 | + | 38.5 ± 2.8 |
| This compound | 10 | + | 25.1 ± 2.1 |
| This compound | 100 | + | 10.3 ± 1.5 |
| This compound | 1000 | + | 5.4 ± 0.9 |
Table 2: Kinetic Analysis of Annexin V Positive Cells
| Treatment Group | This compound (nM) | Time to Onset of Apoptosis (Hours, Mean) | Peak % Apoptotic Cells (Mean) |
| Vehicle Control | 0 (DMSO) | 4 | 52.3 |
| This compound | 10 | 6 | 35.8 |
| This compound | 100 | 10 | 15.1 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, apoptosis inducer, and experimental conditions.
Conclusion
The protocols outlined provide a robust framework for investigating the pro-apoptotic role of JNK3 and quantifying the efficacy of this compound using live-cell imaging. These methods allow for a dynamic and quantitative assessment of apoptosis, offering valuable insights for researchers in basic science and drug development. The real-time nature of these assays provides a significant advantage over endpoint assays by capturing the kinetics of the apoptotic process.[5][7][8] By multiplexing different fluorescent probes, a more comprehensive picture of the mode of action of this compound can be achieved.
References
- 1. Robust high-throughput kinetic analysis of apoptosis with real-time high-content live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immunostep.com [immunostep.com]
- 3. TRAF3/p38-JNK Signalling Crosstalk with Intracellular-TRAIL/Caspase-10-Induced Apoptosis Accelerates ROS-Driven Cancer Cell-Specific Death by CD40 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Robust high-throughput kinetic analysis of apoptosis with real-time high-content live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
Troubleshooting & Optimization
Optimizing JNK3 Inhibitor-7 Concentration for Primary Neuron Viability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of JNK3 inhibitor-7 in primary neuron cultures. Our goal is to ensure maximal therapeutic effect while maintaining optimal neuron viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (CAS No. 3034676-52-0) is a potent and selective inhibitor of c-Jun N-terminal kinase 3 (JNK3).[1] JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the brain.[2][] It plays a crucial role in neuronal apoptosis (programmed cell death) in response to stressors implicated in neurodegenerative diseases.[2][4][5] this compound works by blocking the activity of the JNK3 enzyme, thereby interfering with the signaling cascade that leads to neuronal death.[4]
Q2: What is the difference between this compound and other JNK inhibitors like JNK-IN-7 or SP600125?
A2: While all are JNK inhibitors, they differ in their selectivity and potency for the three JNK isoforms (JNK1, JNK2, and JNK3). JNK1 and JNK2 are ubiquitously expressed, whereas JNK3 is primarily found in the central nervous system.[]
-
This compound is highly selective for JNK3.[1]
-
JNK-IN-7 is a potent pan-JNK inhibitor, meaning it strongly inhibits all three JNK isoforms.[6][7]
The high selectivity of this compound for the neuron-specific isoform makes it a promising candidate for neuroprotective therapies with potentially fewer side effects.[4]
Q3: What is a good starting concentration for this compound in primary neuron cultures?
A3: A good starting point for concentration optimization is to test a range of concentrations around the IC50 value for JNK3 inhibition. For this compound, the reported IC50 is 53 nM.[1] We recommend starting with a concentration range from 10 nM to 1 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific primary neuron type and experimental conditions.
Q4: How long should I incubate primary neurons with this compound?
A4: The optimal incubation time can vary depending on the experimental design and the specific neurotoxic insult. In many neuroprotection studies, a pre-incubation period of 1 to 2 hours with the inhibitor is performed before applying the neurotoxic stimulus.[2] The total incubation time with the inhibitor and the toxin can range from 24 to 48 hours.[2] It is advisable to determine the optimal timing through a time-course experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High levels of neuron death in control (inhibitor-treated) wells. | 1. Inhibitor concentration is too high, causing cytotoxicity. 2. Solvent (e.g., DMSO) concentration is toxic to the neurons. 3. Poor primary neuron culture health. | 1. Perform a dose-response curve to determine the maximum non-toxic concentration of this compound. Start with a lower concentration range (e.g., 1-100 nM). 2. Ensure the final solvent concentration is below the toxic threshold for your primary neurons (typically <0.1% for DMSO). Prepare a vehicle control with the same solvent concentration. 3. Assess the viability and morphology of your primary neuron cultures before starting the experiment. Ensure proper culture conditions. |
| No neuroprotective effect observed. | 1. Inhibitor concentration is too low. 2. The neurotoxic stimulus is too strong, causing rapid and overwhelming cell death that cannot be rescued. 3. JNK3 is not the primary mediator of apoptosis in your experimental model. 4. Incorrect timing of inhibitor addition. | 1. Increase the concentration of this compound. Refer to your dose-response curve to select a higher, non-toxic concentration. 2. Titrate the concentration of the neurotoxic agent to induce a sub-maximal level of cell death (e.g., 50-70%). 3. Confirm the activation of the JNK pathway in your model by Western blot for phosphorylated c-Jun. Consider investigating other cell death pathways. 4. Optimize the pre-incubation time with the inhibitor before adding the neurotoxic stimulus. |
| Inconsistent results between experiments. | 1. Variability in primary neuron culture preparations. 2. Inconsistent inhibitor preparation and storage. 3. Pipetting errors. | 1. Standardize your primary neuron isolation and culture protocol. Use neurons from the same developmental stage. 2. Prepare fresh stock solutions of the inhibitor and aliquot for single use to avoid freeze-thaw cycles. Store as recommended by the manufacturer. 3. Use calibrated pipettes and ensure proper mixing of reagents. |
Data Presentation
Table 1: Selectivity Profile of Various JNK Inhibitors
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference |
| This compound | 1039 | 973 | 53 | [1] |
| JNK-IN-7 | 1.5 | 2 | 0.7 | [6][8] |
| SP600125 | 40 | 40 | 90 | [4] |
| AS601245 | 150 | 220 | 70 | [9][10][11] |
Table 2: Example Dose-Response Data for a Selective JNK3 Inhibitor (Compound 35b) on Primary Rat Cortical Neuron Viability
This data is for a different selective JNK3 inhibitor and is provided as an example of expected results.
| Treatment | Concentration (µM) | Cell Viability (%) |
| Vehicle | - | 60.8 ± 1.3 |
| Compound 35b + Aβ | 0.01 | 75.2 ± 2.1 |
| Compound 35b + Aβ | 0.1 | 88.9 ± 3.8 |
| Compound 35b + Aβ | 1 | 95.7 ± 2.9 |
| Resveratrol (Positive Control) + Aβ | 10 | 101.8 ± 1.2 |
Data adapted from a study on Aβ-induced neurotoxicity.[2]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for Neuroprotection in Primary Neurons
This protocol outlines a general method for determining the optimal concentration of this compound for protecting primary neurons from a neurotoxic insult using an MTT assay for cell viability.
Materials:
-
Primary neuron culture
-
This compound
-
Neurotoxic agent (e.g., Amyloid-beta, 6-OHDA, glutamate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Culture medium and supplements
-
96-well culture plates
-
Plate reader
Procedure:
-
Cell Plating: Plate primary neurons in a 96-well plate at a suitable density and allow them to adhere and differentiate for the recommended period.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. From this, create a series of dilutions in culture medium to achieve final concentrations ranging from 10 nM to 10 µM. Also, prepare a vehicle control with the same final DMSO concentration.
-
Inhibitor Pre-treatment: Carefully replace the culture medium with the medium containing the different concentrations of this compound or the vehicle control. Incubate for 1-2 hours.
-
Neurotoxic Insult: Add the neurotoxic agent to the wells at a pre-determined concentration that induces significant but not complete cell death. For negative control wells, add only the vehicle for the neurotoxin.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the formazan crystals by adding DMSO or a solubilization buffer.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated, non-toxin exposed) cells. Plot the cell viability against the concentration of this compound to determine the optimal neuroprotective concentration.
Visualizations
Caption: JNK3 signaling pathway in neuronal apoptosis and the point of intervention for this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Potential off-target effects and toxicity of JNK3 inhibitor-7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with JNK3 inhibitors. The information is designed to address potential issues related to off-target effects and toxicity during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of JNK3 inhibitors?
A1: Many JNK3 inhibitors, particularly ATP-competitive ones, can exhibit off-target activity against other kinases due to the highly conserved nature of the ATP-binding site.[1][2][3] The extent of off-target effects varies significantly between different inhibitor scaffolds. For instance, some pan-JNK inhibitors like SP600125 show activity against JNK1 and JNK2, and at higher concentrations, can inhibit other kinases.[3][4] More selective inhibitors have been developed, but even these may interact with a small number of other kinases. For example, the covalent inhibitor JNK-IN-8 has shown exceptional selectivity, but other inhibitors in the same class, like JNK-IN-7, were found to also inhibit IRAK1, ERK8, and NUAK1.[5] It is crucial to consult the selectivity profile for the specific inhibitor being used.
Q2: What are the potential toxicities associated with JNK3 inhibition?
A2: Toxicity of JNK3 inhibitors can arise from on-target effects in tissues with high JNK3 expression (primarily brain, heart, and testes) or from off-target inhibition of other kinases.[6][] For example, while some aminopyrazole-based JNK3 inhibitors were found to be non-toxic at high concentrations in SH-SY5Y cells, others in the same study showed significant cytotoxicity.[8] The development of some JNK inhibitors has been halted in clinical trials due to concerns such as an increased risk of liver injury.[9] Researchers should carefully evaluate the cytotoxic potential of any JNK3 inhibitor in their specific cell or animal model.
Q3: How can I experimentally determine the off-target effects of my JNK3 inhibitor?
A3: A common and comprehensive method is to perform a kinase selectivity panel screen.[10] This involves testing the inhibitor against a large number of purified kinases (often hundreds) at a fixed concentration to identify potential off-target interactions.[11] Follow-up dose-response assays (IC50 determination) should be performed for any identified off-target kinases to quantify the potency of inhibition. Cellular thermal shift assays (CETSA) can also be used to assess target engagement and off-target binding within a cellular context.
Q4: What are the key components of the JNK3 signaling pathway?
A4: The JNK3 signaling pathway is a part of the larger mitogen-activated protein kinase (MAPK) cascade.[12][13] It is typically activated by stress stimuli. The core of the pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K), which phosphorylates and activates a MAP kinase kinase (MAP2K, typically MKK4 or MKK7), which in turn dually phosphorylates and activates JNK3.[13] Activated JNK3 then phosphorylates a variety of downstream substrates, including transcription factors like c-Jun, which leads to changes in gene expression and cellular processes such as apoptosis.[13][14]
Troubleshooting Guides
Problem 1: Unexpected Phenotype or Contradictory Results
Possible Cause: Off-target effects of the JNK3 inhibitor. The observed phenotype may be due to the inhibition of a kinase other than JNK3.[15][16]
Troubleshooting Steps:
-
Review Kinase Selectivity Data: If available, carefully examine the selectivity profile of your inhibitor. Check if any of the known off-targets are involved in the signaling pathway you are studying.
-
Use a Structurally Different JNK3 Inhibitor: If a second, structurally unrelated JNK3 inhibitor with a different off-target profile produces the same phenotype, it is more likely that the effect is due to JNK3 inhibition.
-
Rescue Experiment with JNK3 Overexpression: In a cell-based assay, transfecting cells with a JNK3 construct that is resistant to the inhibitor (if a suitable mutation is known) could rescue the phenotype, confirming on-target action.
-
Direct Measurement of Off-Target Activity: If you suspect a specific off-target, directly measure its activity in your experimental system in the presence of the JNK3 inhibitor (e.g., by western blot for a phosphorylated substrate).
Problem 2: High Cell Death or Toxicity in a New Cell Line
Possible Cause: The new cell line may be more sensitive to on-target JNK3 inhibition or may express higher levels of an off-target kinase that, when inhibited, leads to toxicity.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the IC50 for JNK3 inhibition and the CC50 (cytotoxic concentration 50%) in the new cell line. This will help you identify a therapeutic window.
-
Expression Analysis: Check the expression levels of JNK1, JNK2, and JNK3 in your new cell line compared to previous lines. High expression of JNK3 might lead to enhanced on-target toxicity. Also, check for the expression of known off-target kinases.
-
Time-Course Experiment: Assess cell viability at multiple time points after inhibitor treatment. The toxicity may be a delayed effect.
-
Apoptosis Assays: Use assays like Annexin V/PI staining or caspase-3 cleavage to determine if the observed cell death is due to apoptosis, which is a known outcome of JNK pathway modulation.[17]
Quantitative Data Summary
Table 1: Example Selectivity Data for JNK Inhibitors
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Notable Off-Targets (IC50 < 200 nM) |
| SP600125 | 40 | 40 | 90 | Multiple kinases at higher concentrations |
| JNK-IN-7 | - | - | - | IRAK1, ERK8, NUAK1 |
| JNK-IN-8 | - | - | - | Exceptionally selective, no significant off-targets identified |
| Compound 35b | >10,000 | - | 16 | GSK3β (>600-fold selective over JNK3) |
Note: Data is compiled from various sources for illustrative purposes.[4][5][17] Researchers should always refer to the specific datasheet for their inhibitor lot.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To identify the off-target kinases of a JNK3 inhibitor.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of the JNK3 inhibitor in a suitable solvent (e.g., DMSO).
-
Kinase Panel Screening: Submit the compound to a commercial kinase profiling service or perform in-house assays. A common initial screen involves testing the inhibitor at a single high concentration (e.g., 1 or 10 µM) against a large panel of purified kinases.[10][11] The activity of each kinase is typically measured by quantifying the phosphorylation of a substrate.
-
Hit Identification: Identify "hits" as any kinase exhibiting significant inhibition (e.g., >50% or >80%) at the screening concentration.
-
IC50 Determination: For each identified hit, perform a dose-response assay. This involves incubating the kinase with a range of inhibitor concentrations to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
-
Data Analysis: Compare the IC50 values for the off-target kinases to the IC50 for JNK3 to determine the selectivity ratio.
Protocol 2: Cell Viability and Cytotoxicity Assay
Objective: To determine the toxic effects of a JNK3 inhibitor on a specific cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the JNK3 inhibitor in cell culture medium. Remove the old medium from the cells and add the medium containing the inhibitor. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a suitable cell viability reagent, such as one based on MTT, MTS, or resazurin reduction, or a reagent that measures ATP content (e.g., CellTiter-Glo®). Follow the manufacturer's instructions for the chosen assay.
-
Data Acquisition: Read the plate using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the CC50 value.
Visualizations
Caption: The JNK3 signaling pathway, a target for therapeutic inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Properties of JNK3 and Its Function in Neurons, Astrocytes, Pancreatic β-Cells and Cardiovascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing JNK3 Inhibitor-7 In Vivo Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo efficacy of JNK3 inhibitor-7 and related compounds in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is JNK3 and why is it a therapeutic target in neurodegenerative diseases?
c-Jun N-terminal kinase 3 (JNK3) is a member of the mitogen-activated protein kinase (MAPK) family.[1] While other JNK isoforms (JNK1 and JNK2) are widely expressed throughout the body, JNK3 is predominantly found in the central nervous system (CNS), specifically in neurons.[1][2] In pathological conditions, such as Alzheimer's and Parkinson's disease, JNK3 is implicated in neuronal apoptosis (programmed cell death), neuroinflammation, and oxidative stress.[2][3] Its restricted expression pattern makes it an attractive therapeutic target, as selective inhibition of JNK3 could minimize side effects associated with inhibiting other JNK isoforms in peripheral tissues.[2]
Q2: There appear to be conflicting reports on the selectivity of "this compound". Can you clarify?
The designation "this compound" has been used for at least two different compounds in scientific literature and commercial sources. It is crucial to identify the specific compound being used:
-
Pan-JNK Inhibitor (JNK-IN-7): One compound, often referred to as JNK-IN-7, is a potent inhibitor of all three JNK isoforms, with IC50 values of 1.5 nM, 2 nM, and 0.7 nM for JNK1, JNK2, and JNK3, respectively.[4] This compound acts as a covalent inhibitor.
-
Selective JNK3 Inhibitor: Another compound, also referred to as this compound, is described as a selective, orally active inhibitor that can cross the blood-brain barrier. It displays an IC50 of 53 nM for JNK3, with significantly lower potency against JNK1 (1039 nM) and JNK2 (973 nM).
Researchers should verify the CAS number and isoform selectivity profile of their specific batch of this compound to ensure they are designing their experiments appropriately.
Q3: What are the major challenges in achieving in vivo efficacy with JNK3 inhibitors for CNS indications?
The primary challenges for CNS drugs like JNK3 inhibitors include:
-
Poor Blood-Brain Barrier (BBB) Penetration: The BBB is a highly selective barrier that protects the brain, and many small molecules exhibit poor penetration, limiting their accumulation at the target site.[5]
-
Metabolic Instability: JNK3 inhibitors can be subject to rapid metabolism by enzymes such as cytochrome P450s, leading to low bioavailability and short half-life.[5]
-
Off-Target Effects: For non-selective JNK inhibitors, inhibition of JNK1 and JNK2 in peripheral tissues can lead to unwanted side effects.[2]
-
Inadequate Formulation: The solubility and stability of the compound in a vehicle suitable for in vivo administration can significantly impact its absorption and distribution.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no target engagement in the brain (e.g., no reduction in phospho-c-Jun levels) | 1. Poor brain penetration of the inhibitor. 2. Inadequate dose. 3. Rapid metabolism of the inhibitor. 4. Incorrect timing of tissue collection relative to inhibitor administration. | 1. Assess Brain Penetration: Measure the brain-to-plasma concentration ratio (B/P ratio) of the inhibitor. A higher ratio indicates better penetration. Consider formulation strategies to improve CNS delivery (see below).2. Dose-Escalation Study: Perform a dose-response study to determine the optimal dose for target engagement.3. Pharmacokinetic Analysis: Determine the pharmacokinetic profile of the inhibitor, including its half-life in plasma and brain tissue. This will inform the optimal dosing regimen.4. Time-Course Study: Conduct a time-course experiment to identify the time of peak inhibitor concentration in the brain and synchronize it with the experimental endpoint. |
| High variability in experimental results | 1. Inconsistent inhibitor formulation and administration. 2. Biological variability in the animal model. 3. Issues with the disease model induction. | 1. Standardize Formulation: Ensure the inhibitor is fully solubilized and stable in the vehicle. Use a consistent route and technique for administration.2. Increase Sample Size: A larger number of animals per group can help to mitigate the effects of biological variability.3. Refine Disease Model: Ensure the method for inducing the neurodegenerative phenotype is consistent and results in a predictable level of pathology. |
| Observed toxicity or adverse effects | 1. Off-target effects of the inhibitor. 2. Vehicle toxicity. 3. Dose is too high. | 1. Assess Kinase Selectivity: Profile the inhibitor against a panel of kinases to identify potential off-target interactions.2. Vehicle Control Group: Always include a vehicle-only control group to assess any effects of the formulation itself.3. Toxicity Study: Conduct a preliminary study to determine the maximum tolerated dose (MTD) of the inhibitor. |
Data on Brain-Penetrant JNK3 Inhibitors
The following table summarizes key data for several brain-penetrant JNK3 inhibitors from the literature. This information can serve as a reference for designing experiments and setting expectations for this compound.
| Compound Class | JNK3 IC50 (nM) | JNK1/JNK3 Selectivity | JNK2/JNK3 Selectivity | Brain/Plasma Ratio | Reference |
| Aminopyrazole | 1 | >50-fold | Not specified | Good brain penetration | [6] |
| N-Aromatic-Substituted Indazole | 1 | >226-fold vs p38α | Not specified | 56% | [7] |
| Tri-substituted Thiophene | <10 | Not specified | Not specified | Greater brain exposure | [8] |
| Carbamate Inhibitors | Potent and selective | High | High | Favorable PK profiles | [9] |
Experimental Protocols
General Protocol for In Vivo Efficacy Study in a Mouse Model of Alzheimer's Disease
This protocol provides a general framework. Specific details should be optimized for the particular JNK3 inhibitor and animal model used.
-
Animal Model: Utilize a transgenic mouse model of Alzheimer's disease, such as APP/PS1 or 3xTg-AD mice.[9]
-
Inhibitor Formulation:
-
For an N-aromatic-substituted indazole-based inhibitor, a sample formulation is: 1.75% DMSO, 2% Tween80, and 18% of a lipid mixture in PBS (pH 6.0). The lipid mixture consists of a 3:1 ratio of CapMul MCM:Captex 355 mixed with PEG35 at a 15:85 ratio.[7]
-
Ensure the final formulation is a clear solution or a stable, homogenous suspension.
-
-
Dosing Regimen:
-
Based on preliminary pharmacokinetic and tolerability studies, determine the dose and frequency of administration (e.g., daily oral gavage).
-
A study in APP/PS1 and 3xTg-AD mouse models with carbamate JNK3 inhibitors demonstrated efficacy with oral administration.[9]
-
-
Treatment Groups:
-
Vehicle control group.
-
This compound treatment group(s) at one or more doses.
-
Positive control group (optional, if a known neuroprotective compound is available).
-
-
Behavioral Testing:
-
After a defined treatment period (e.g., 4 weeks), perform behavioral tests to assess cognitive function, such as the Morris water maze or Y-maze.[9]
-
-
Tissue Collection and Analysis:
-
Following behavioral testing, euthanize the animals and collect brain tissue.
-
One hemisphere can be fixed for immunohistochemical analysis of amyloid-beta plaques and phosphorylated tau.
-
The other hemisphere can be snap-frozen for biochemical analysis, such as Western blotting for p-c-Jun, total c-Jun, and other relevant markers.
-
Visualizations
JNK3 Signaling Pathway in Neurodegeneration
Caption: JNK3 signaling cascade in neurodegeneration.
Experimental Workflow for Improving In Vivo Efficacy
Caption: Iterative workflow for enhancing in vivo efficacy.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting in vivo studies.
References
- 1. Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repurposing FDA Approved Drugs as JNK3 Inhibitor for Prevention of Neuroinflammation Induced by MCAO in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of brain penetrant selective JNK inhibitors with improved pharmacokinetic properties for the prevention of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Overcoming JNK3 inhibitor-7 solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNK3 inhibitor-7, focusing on overcoming its solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a hydrophobic compound with high solubility in organic solvents like dimethyl sulfoxide (DMSO) and poor solubility in aqueous solutions such as water and ethanol.[1]
Q2: Why is my this compound precipitating when I dilute my DMSO stock in aqueous buffer?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds like this compound. This occurs because the inhibitor is not soluble in the final aqueous environment once the DMSO concentration is significantly lowered.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a high-concentration stock solution of this compound is DMSO.[1][2] It is soluble in DMSO at concentrations up to 50 mg/mL.[1] For optimal results, it is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the inhibitor's solubility.[1]
Q4: Can I use other organic solvents to prepare the stock solution?
A4: While other organic solvents might be used, DMSO is the most commonly recommended and validated solvent for achieving high-concentration stock solutions of this compound. The inhibitor is reported to be insoluble in ethanol.[1] If you must use an alternative solvent, small-scale solubility tests are highly recommended.
Q5: How should I store the this compound stock solution?
A5: this compound stock solutions in DMSO should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[2]
Troubleshooting Guide
This guide addresses common issues encountered when preparing aqueous solutions of this compound for experimental use.
| Problem | Possible Cause | Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the aqueous buffer. The final DMSO concentration is too low to maintain solubility. | 1. Decrease the final inhibitor concentration: Test a lower final concentration of the inhibitor in your assay. 2. Increase the final DMSO concentration: While high DMSO concentrations can affect cell viability and enzyme activity, a final concentration of up to 0.5-1% DMSO is often tolerated in cell-based assays. Check the tolerance of your specific experimental system. 3. Use a co-solvent/formulation strategy: Prepare the working solution using a formulation that enhances aqueous solubility (see Experimental Protocols section). |
| Cloudiness or turbidity in the final working solution. | Formation of fine precipitates or micelles that are not immediately visible as large crystals. | 1. Sonication: Briefly sonicate the solution in an ultrasonic bath to aid dissolution.[2] 2. Gentle Warming: Gently warm the solution to 37°C to help dissolve the compound.[3] However, be cautious about the thermal stability of the inhibitor. 3. Filtration: If cloudiness persists and is due to particulates, you can filter the solution through a 0.22 µm filter. Note that this may remove some of the insoluble compound, reducing the effective concentration. |
| Inconsistent experimental results between batches. | Variability in the preparation of the inhibitor solution, leading to different effective concentrations. Degradation of the inhibitor in the stock solution. | 1. Standardize the protocol: Use a consistent, validated protocol for preparing your working solutions. 2. Prepare fresh working solutions: Always prepare fresh working solutions from the frozen DMSO stock immediately before each experiment. 3. Aliquot stock solutions: Aliquot the DMSO stock solution upon initial preparation to minimize freeze-thaw cycles that can degrade the compound.[2] |
| Low apparent potency of the inhibitor in an in vitro assay. | The actual concentration of the soluble inhibitor is lower than the nominal concentration due to precipitation. | 1. Confirm solubility: Before conducting the assay, visually inspect the highest concentration of your dilution series for any signs of precipitation. 2. Use a solubility-enhancing formulation: Employ a co-solvent system or other formulation strategies to ensure the inhibitor remains in solution at the tested concentrations. |
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of this compound.
| Solvent | Concentration | Notes |
| DMSO | ≥ 33.33 mg/mL (67.53 mM)[2] | Requires sonication.[2] Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1][2] |
| 50 mg/mL (101.3 mM)[1] | ||
| Water | Insoluble[1] | |
| Ethanol | Insoluble[1] | |
| Formulation 1 (for in vivo use) | ≥ 2.75 mg/mL (5.57 mM)[2] | Clear solution. The final formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] |
| Formulation 2 (for in vivo use) | 2.75 mg/mL (suspended solution) | Suspended solution for oral and intraperitoneal injection. The formulation consists of 10% DMSO and 90% of 20% SBE-β-CD in Saline.[2] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 20 mM).
-
Dissolve: Vortex the solution vigorously. If necessary, sonicate the tube in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution.[2]
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: General Method for Preparing Aqueous Working Solutions using a Co-solvent System
This protocol is a general guideline for improving the aqueous solubility of this compound for in vitro experiments. The final concentrations of the co-solvents may need to be optimized for your specific experimental system.
-
Prepare a DMSO Stock: Start with a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Intermediate Dilution with Co-solvents: a. In a sterile tube, add the required volume of the DMSO stock solution. b. Add a water-miscible co-solvent such as PEG300 and mix thoroughly. A common starting point is a 1:4 ratio of DMSO stock to PEG300. c. Add a surfactant like Tween-80 and mix well. A typical starting concentration is 5% of the final volume.
-
Final Dilution in Aqueous Buffer: Slowly add the aqueous experimental buffer (e.g., cell culture medium, assay buffer) to the co-solvent mixture to reach the final desired inhibitor concentration. Mix gently by inverting the tube.
-
Final Inspection: Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not clear, consider adjusting the co-solvent ratios or lowering the final inhibitor concentration.
Visualizations
JNK3 Signaling Pathway
Caption: A simplified diagram of the JNK3 signaling cascade and the point of intervention for this compound.
Experimental Workflow for Solubilizing this compound
Caption: A logical workflow for preparing aqueous solutions of this compound, including troubleshooting steps.
References
Technical Support Center: Interpreting Unexpected Western Blot Results with JNK3 inhibitor-7
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions regarding the use of JNK3 inhibitor-7 in Western blot analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally active small molecule that inhibits the activity of c-Jun N-terminal kinase 3 (JNK3).[1] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the JNK3 enzyme, preventing the phosphorylation of its downstream substrates.[2] JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the brain, heart, and testes.[3] It is a key mediator of cellular stress responses, and its signaling is implicated in apoptosis and neurodegenerative diseases.[4][5]
Q2: How selective is this compound?
This compound exhibits selectivity for JNK3 over other JNK isoforms. However, it is not entirely specific and can inhibit other kinases, particularly at higher concentrations. Its potency against the primary JNK isoforms has been quantified, as well as its activity against some known off-target kinases.[1][6]
Q3: What is the recommended concentration range for this compound in cell-based assays?
The optimal concentration of this compound can vary significantly depending on the cell type, treatment duration, and the specific experimental conditions. A common starting point for in vitro experiments is around 1 µM.[1] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system to ensure target engagement without excessive off-target effects.
Q4: Can this compound affect the expression level of total JNK3 protein?
Typically, kinase inhibitors like this compound are designed to block the enzymatic activity (phosphorylation) rather than alter the total protein expression. However, unexpected changes in total JNK3 levels on a Western blot can occur. These may be due to indirect biological effects, such as the inhibitor affecting protein stability or synthesis pathways, or potential experimental artifacts like inconsistent protein loading. It is always recommended to normalize the phosphorylated JNK3 signal to the total JNK3 signal and to use a loading control to verify equal protein loading across lanes.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| JNK3 | 0.7 |
| JNK1 | 1.5 |
| JNK2 | 2.0 |
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against the three JNK isoforms.[1]
Table 2: Known Off-Target Kinases of this compound
| Off-Target Kinase | IC50 (nM) |
| IRAK1 | 14.1 |
| YSK4 | 4.8 |
| ERK8 | 22.0 |
| PIK3C3 | Binding confirmed |
| PIP5K3 | Binding confirmed |
| PIP4K2C | Binding confirmed |
This table lists other kinases that are known to be inhibited or bound by this compound, which may be relevant when interpreting unexpected results.[1]
Visualizing Key Processes
Caption: A simplified diagram of the JNK signaling cascade.
Caption: A typical workflow for a Western blot experiment.
Caption: A decision tree for troubleshooting unexpected results.
Troubleshooting Guide
Q: I treated my cells with this compound, but the phospho-JNK (p-JNK) signal on my Western blot is not reduced, or has even increased. What could be the cause?
A: This is a common yet complex issue. Here are several potential causes and solutions:
-
Possible Cause 1: Suboptimal Inhibitor Concentration or Treatment Time. The inhibitor concentration may be too low to effectively engage the target in your specific cell type, or the treatment duration may be too short.
-
Solution: Perform a dose-response experiment by treating cells with a range of inhibitor concentrations (e.g., 0.1 µM to 10 µM). Additionally, conduct a time-course experiment (e.g., 30 minutes to 24 hours) to identify the optimal treatment window.
-
-
Possible Cause 2: Off-Target Effects and Pathway Crosstalk. this compound is known to inhibit other kinases, such as IRAK1 and YSK4.[1] Inhibition of an unintended kinase could trigger a compensatory signaling cascade that leads to the activation of JNK via a different upstream kinase. The MAPK pathways (JNK, ERK, and p38) are highly interconnected, and inhibiting one branch can sometimes lead to the activation of another. For example, some kinase inhibitors have been shown to paradoxically activate other signaling pathways.[7]
-
Solution: Concurrently probe your Western blots for key proteins in related pathways, such as phospho-p38 and phospho-ERK, to assess potential pathway crosstalk. If available, use a more structurally distinct JNK inhibitor as a control to see if the effect is specific to this compound.
-
-
Possible Cause 3: Biphasic JNK Activation. Some cellular processes involve complex, biphasic activation of JNK signaling.[8] It's possible that the inhibitor is affecting one phase of activation while a secondary, compensatory activation wave occurs.
-
Solution: A detailed time-course experiment, with early and late time points, is essential to capture such dynamic signaling events.
-
-
Possible Cause 4: Antibody Specificity Issues. The phospho-JNK antibody may be cross-reacting with another protein of a similar molecular weight.
-
Solution: Carefully review the antibody datasheet for validation data. If possible, include a positive control (e.g., cells treated with a known JNK activator like anisomycin) and a negative control (e.g., lysate from JNK knockout cells) to confirm antibody specificity.
-
Q: I'm observing changes in the phosphorylation of p38 or ERK after treatment with this compound. Is this expected?
A: Yes, this is a plausible outcome.
-
Possible Cause 1: Direct Off-Target Inhibition. this compound can inhibit other kinases.[1] Although the primary off-targets listed are not p38 or ERK, inhibition of other upstream kinases could indirectly affect these pathways.
-
Possible Cause 2: Signaling Crosstalk. As mentioned, the MAPK pathways are interconnected. The cellular signaling network may adapt to the inhibition of JNK3 by rerouting signals through the ERK or p38 pathways.
-
Solution: Document these changes as part of the inhibitor's pharmacological profile in your system. This could be a significant biological finding. To confirm if this is a JNK3-dependent effect, you could use siRNA to deplete JNK3 and see if the same changes in p38 or ERK phosphorylation occur.
-
Q: My Western blot shows multiple non-specific bands or high background. How can I resolve this?
A: These issues are often technical in nature and can obscure the interpretation of your results.
-
Possible Cause 1: Inappropriate Antibody Concentration. Using too much primary or secondary antibody is a common cause of non-specific bands and high background.
-
Solution: Titrate your primary and secondary antibodies to find the optimal dilution that provides a strong specific signal with minimal background.
-
-
Possible Cause 2: Insufficient Blocking or Washing. Inadequate blocking of the membrane or insufficient washing between antibody incubations can lead to high background.
-
Solution: Ensure you are blocking for at least 1 hour at room temperature or overnight at 4°C. Use a suitable blocking agent like 5% non-fat dry milk or bovine serum albumin (BSA) in TBST. Increase the number and duration of your wash steps.
-
-
Possible Cause 3: Sample Degradation. If your samples are not handled properly, proteins can be degraded by proteases, leading to unexpected lower molecular weight bands.
-
Solution: Always prepare lysates from fresh samples and add a cocktail of protease and phosphatase inhibitors to your lysis buffer.
-
Experimental Protocols
Detailed Western Blot Protocol for Phospho-JNK and Total JNK Analysis
-
Cell Lysis:
-
After cell treatment, wash plates once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the volume of each lysate to ensure equal protein loading (typically 20-30 µg per lane).
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Ensure no air bubbles are trapped between the gel and the membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-JNK, 1:1000 dilution) in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
-
Stripping and Re-probing (for Total JNK):
-
After imaging for phospho-JNK, the membrane can be stripped of antibodies using a mild stripping buffer.
-
After stripping, block the membrane again and re-probe with an antibody for total JNK (e.g., mouse anti-total JNK, 1:1000 dilution) to normalize the phospho-signal to the total amount of JNK protein. Follow with the appropriate secondary antibody (e.g., anti-mouse IgG-HRP).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. SP600125 Induces Src and Type I IGF Receptor Phosphorylation Independent of JNK [mdpi.com]
- 8. Biphasic JNK signaling reveals distinct MAP3K complexes licensing inflammasome formation and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in JNK3 inhibitor-7 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNK3 inhibitor-7. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNKs). It functions as a covalent inhibitor, forming a permanent bond with a cysteine residue (Cys154 in JNK3) near the ATP-binding pocket of the kinase. This covalent modification permanently inactivates the enzyme.[1][2] It is a non-selective JNK inhibitor, meaning it targets JNK1, JNK2, and JNK3 isoforms.[3]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are crucial for maintaining the inhibitor's activity.
-
Solid Form: Store at -20°C for up to 3 years or -80°C for up to 2 years.[4][5]
-
Stock Solutions: Prepare a concentrated stock solution in fresh, anhydrous DMSO (e.g., 50 mg/mL).[5] Aliquot and store at -80°C for up to 2 years or -20°C for up to 1 year.[4] Avoid repeated freeze-thaw cycles. Moisture-absorbing DMSO can reduce solubility, so use fresh DMSO for optimal results.[5]
-
Working Solutions: It is recommended to prepare fresh working solutions from the stock for each experiment to ensure optimal performance.[1] For in vivo experiments, the mixed solution should be used immediately.[5]
Q3: In which solvents is this compound soluble?
This compound has the following solubility characteristics:
-
DMSO: ≥ 24.7 mg/mL[1]
-
DMF: 10 mg/mL[3]
-
Ethanol: Partially soluble[3]
-
Water/Aqueous Buffers (e.g., PBS): Insoluble or very poorly soluble.[1] For aqueous-based assays, it is common to dilute a DMSO stock solution into the aqueous buffer, ensuring the final DMSO concentration is low and does not affect the experiment. A 1:2 dilution of DMSO stock into PBS (pH 7.2) results in a solubility of approximately 0.3 mg/mL.[3]
Troubleshooting Inconsistent Experimental Results
Issue 1: Little to No Inhibition of JNK Activity in My Assay
Q1.1: I'm not observing the expected inhibition of JNK activity. What could be the problem?
Several factors could contribute to a lack of inhibition. Consider the following troubleshooting steps:
-
Inhibitor Integrity:
-
Improper Storage: Confirm that the inhibitor has been stored correctly at -20°C or -80°C and protected from moisture. Improper storage can lead to degradation.
-
Degraded Stock Solution: If your DMSO stock solution is old or has been subjected to multiple freeze-thaw cycles, its potency may be diminished.[1] Prepare a fresh stock solution from the solid compound.
-
-
Experimental Protocol:
-
Incorrect Concentration: The effective concentration can vary significantly between in vitro and cell-based assays. For kinase pathway inhibition in cells, concentrations in the low nanomolar to low micromolar range are typically used (e.g., 1-100 nM for potent inhibition, up to 1 µM in some cell lines).[1][4] In biochemical assays, the IC50 values are in the low nanomolar range.[3][4][5]
-
Insufficient Incubation Time: As a covalent inhibitor, this compound's inhibitory effect is time-dependent. Ensure you are incubating the inhibitor with your cells or enzyme for a sufficient duration. For cellular assays, pre-incubation of at least 1 hour is common.[6]
-
High ATP Concentration in In Vitro Kinase Assays: If you are performing an in vitro kinase assay, high concentrations of ATP can compete with the inhibitor for binding to the kinase, leading to an apparent decrease in potency.
-
-
Assay System:
-
Cell Permeability: While generally cell-permeable, the efficiency of uptake can vary between cell lines.
-
High Protein Concentration/Serum Effects: In cell culture media containing high concentrations of serum, the inhibitor can bind to serum proteins, reducing its effective concentration. Consider reducing the serum concentration during the inhibitor treatment period if possible.
-
Issue 2: High Variability Between Replicate Experiments
Q2.1: My results with this compound are not consistent across experiments. How can I improve reproducibility?
Inconsistent results often stem from subtle variations in experimental procedures.
-
Inhibitor Preparation: Always prepare fresh dilutions of the inhibitor for each experiment from a reliable stock. The stability of diluted working solutions can be limited.
-
Cell-Based Assay Conditions:
-
Cell Density and Health: Ensure that cells are seeded at a consistent density and are in a healthy, logarithmic growth phase. Stressed or confluent cells can respond differently to stimuli and inhibitors.
-
Treatment Timing: Apply the inhibitor and any stimulating agents at consistent time points and for uniform durations across all experiments.
-
-
Assay Readout:
-
Loading Controls for Western Blots: When assessing the phosphorylation of JNK targets like c-Jun, always use a total protein loading control (e.g., β-actin, GAPDH) and a total JNK/c-Jun control to normalize your data.
-
Consistent Assay Timing: For enzymatic or cell viability assays, ensure that incubation times and the timing of the addition of detection reagents are precisely controlled.
-
Issue 3: Observing Off-Target Effects
Q3.1: I suspect this compound is causing effects unrelated to JNK inhibition in my experiments. How can I confirm this and what are the known off-targets?
Off-target effects are a known consideration for many kinase inhibitors.[7]
-
Confirmation of Off-Target Effects:
-
Use a Negative Control Compound: If available, use a structurally similar but inactive analog of this compound.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a JNK mutant that is resistant to the inhibitor.
-
Use a Different JNK Inhibitor: Compare the effects of this compound with another JNK inhibitor that has a different chemical scaffold and off-target profile (e.g., SP600125).[8]
-
-
Known Off-Target Kinases: this compound has been profiled against panels of kinases and has shown some activity against other kinases, particularly at higher concentrations. While highly potent against JNKs, it can also bind to other kinases.[4] A summary of its inhibitory activity is provided in the table below.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| JNK1 | 1.5 | [4][5] |
| JNK2 | 2.0 | [4][5] |
| JNK3 | 0.7 | [4][5] |
| IRAK1 | 14.1 | [4] |
| YSK4 | 4.8 | [4] |
| ERK8 (MAPK15) | 22 | [4] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | EC50 / IC50 (µM) | Reference |
| HeLa | c-Jun Phosphorylation | 0.130 | [3] |
| A375 | c-Jun Phosphorylation | 0.244 | [3][4] |
| HCT116 | DMT1 expression regulation | 1 (effective concentration) | [4] |
| SH-SY5Y | c-Jun Phosphorylation | ~1 | [9] |
Note: There can be a significant difference between the biochemical potency (in vitro IC50) and the cellular potency (EC50/IC50 in cells), which can be influenced by factors like cell permeability and intracellular ATP concentrations.[9]
Experimental Protocols & Workflows
JNK Signaling Pathway
The following diagram illustrates the canonical JNK signaling pathway. This compound acts at the level of JNK, preventing the phosphorylation of its downstream targets, such as c-Jun.
Caption: Simplified JNK signaling cascade and the point of intervention for this compound.
General Experimental Workflow for Testing this compound
This workflow outlines the typical steps for evaluating the efficacy of this compound in a cell-based assay.
Caption: A standard workflow for assessing the cellular activity of this compound.
Troubleshooting Logic Diagram
If you are experiencing inconsistent results, this decision tree can help you identify the potential source of the problem.
Caption: A decision tree to troubleshoot inconsistent results in this compound experiments.
Detailed Methodologies
In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available luminescent kinase assays that measure ADP production.[10][11]
-
Reagent Preparation:
-
Prepare a 2X kinase/buffer solution containing active JNK3 enzyme.
-
Prepare a 2X substrate/ATP solution containing a suitable JNK substrate (e.g., a c-Jun-derived peptide) and ATP at a concentration near the Km for JNK3.
-
Serially dilute this compound in DMSO, then in kinase buffer to achieve the desired final concentrations.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the inhibitor dilution.
-
Add 2 µL of the 2X enzyme solution and incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of the 2X substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Western Blot for Phospho-c-Jun
This is a common method to assess JNK activity in a cellular context.
-
Cell Treatment:
-
Seed cells (e.g., HeLa, A375) in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.01 - 10 µM) or DMSO vehicle control for 1-2 hours.
-
Stimulate the JNK pathway by adding an activator (e.g., anisomycin, TNF-α) for the recommended time (e.g., 30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-c-Jun (Ser63 or Ser73) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total c-Jun and a loading control (e.g., β-actin) to ensure equal loading and to normalize the phospho-signal.
-
Cell Viability (MTT) Assay
This assay measures cell metabolic activity as an indicator of cell viability.[12]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of this compound for the desired experimental duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
References
- 1. jnj-38877605.com [jnj-38877605.com]
- 2. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. A Highly Selective In Vitro JNK3 Inhibitor, FMU200, Restores Mitochondrial Membrane Potential and Reduces Oxidative Stress and Apoptosis in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. Specific c-Jun N-Terminal Kinase Inhibitor, JNK-IN-8 Suppresses Mesenchymal Profile of PTX-Resistant MCF-7 Cells through Modulating PI3K/Akt, MAPK and Wnt Signaling Pathways [mdpi.com]
Minimizing JNK3 inhibitor-7 cytotoxicity in long-term cell culture
This guide provides researchers, scientists, and drug development professionals with essential information for utilizing JNK3 inhibitor-7, focusing on strategies to minimize cytotoxicity during long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of c-Jun N-terminal kinases (JNKs). It is particularly effective against JNK3, but also inhibits JNK1 and JNK2 at slightly higher concentrations.[1][2][3] Its mechanism of action is to block the phosphorylation of c-Jun, a direct substrate of JNK, thereby interfering with the JNK signaling pathway that is involved in cellular processes like apoptosis and inflammation.[1][3][4] Some variants, like JNK-IN-8, are irreversible inhibitors that form a covalent bond with a cysteine residue (Cys154) in the kinase.[5][6]
Q2: What are the typical working concentrations for this compound?
The optimal concentration is highly cell-line dependent and should be determined empirically. Biochemical assays show IC50 values in the low nanomolar range (e.g., 0.7 nM for JNK3).[1][2] However, in cell-based assays, effective concentrations are typically higher, ranging from the sub-micromolar to low micromolar range (e.g., 0.13 µM in HeLa cells, 0.244 µM in A-375 cells).[2] For long-term studies, it is crucial to use the lowest effective concentration to minimize cytotoxicity.
Q3: Why am I observing high cytotoxicity in my long-term cell culture?
Several factors can contribute to cytotoxicity in long-term experiments:
-
High Inhibitor Concentration: Continuous exposure to a high concentration can lead to off-target effects or overwhelm cellular stress responses.[7][8]
-
Off-Target Effects: While relatively selective, this compound can inhibit other kinases at higher concentrations, such as IRAK1, YSK4, and ERK3, which could contribute to toxicity.[2][6]
-
Solvent Toxicity: The inhibitor is typically dissolved in DMSO. High final concentrations of DMSO in the culture medium can be toxic to cells.
-
Inhibitor Instability: The compound may degrade over long incubation periods in culture medium, leading to the accumulation of toxic byproducts.
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to JNK inhibition and to the inhibitor compound itself.
Q4: How should I prepare and store this compound?
For storage, this compound stock solutions should be kept at -20°C for up to one year or -80°C for up to two years.[2] Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.[1] For experiments, dilute the stock solution in fresh, pre-warmed culture medium immediately before use to the desired final concentration. Avoid repeated freeze-thaw cycles of the stock solution by preparing smaller aliquots.
Quantitative Data Summary
Table 1: Inhibitory Potency (IC50) of JNK inhibitor-7
| Target | Biochemical IC50 | Cell-Based IC50 (Cell Line) | Reference |
| JNK1 | 1.5 nM | ~30-100 nM (A375, HeLa) | [1][2][6] |
| JNK2 | 2.0 nM | ~30-100 nM (A375, HeLa) | [1][2][6] |
| JNK3 | 0.7 nM | ~30-100 nM (A375, HeLa) | [1][2][6] |
| c-Jun Phosphorylation | N/A | 0.13 µM (HeLa) | [2] |
| c-Jun Phosphorylation | N/A | 0.244 µM (A-375) | [2] |
Table 2: Known Off-Target Kinases for JNK inhibitor-7
| Off-Target Kinase | IC50 | Reference |
| IRAK1 | 14.1 nM | [2][6] |
| YSK4 (MAP3K19) | 4.8 nM | [2] |
| ERK3 (MAPK6) | 22 nM | [2] |
| PIK3C3 | Binding Observed | [2][6] |
| PIP5K3 | Binding Observed | [2][6] |
| PIP4K2C | Binding Observed | [2][6] |
Visualizations and Workflows
JNK Signaling Pathway and Inhibitor Action
Caption: The JNK signaling cascade and the point of intervention for this compound.
Troubleshooting Workflow for Cytotoxicity
Caption: A logical workflow to diagnose and resolve issues of cytotoxicity.
Experimental Workflow for Optimizing Inhibitor Concentration
Caption: A phased approach to determine the optimal, non-toxic inhibitor concentration.
Troubleshooting Guide
Q: I'm observing significant cell death even at concentrations well below the published IC50. What should I do?
A: This can occur due to high cell line sensitivity or issues with the experimental setup.
-
Verify DMSO Toxicity: Run a vehicle-only control with the highest concentration of DMSO used in your experiment. If you see toxicity, reduce the final DMSO concentration by making a more dilute intermediate stock of the inhibitor.
-
Perform a Detailed Dose-Response Curve: Test a wider range of concentrations, especially in the low nanomolar range. Your specific cell line may be exceptionally sensitive.
-
Check Culture Density: Sparsely plated cells can be more susceptible to stress and drug toxicity. Ensure you are using an optimal seeding density where cells are in a healthy growth phase.
-
Assess Apoptosis: Use an Annexin V/PI assay to determine if the cell death is apoptotic. This confirms the inhibitor is acting on a programmed cell death pathway, which is an expected outcome of JNK inhibition in some contexts.[9][10]
Q: My results are inconsistent between experiments. How can I improve reproducibility?
A: Inconsistency often stems from minor variations in protocol execution.
-
Standardize Cell Passage Number: Use cells within a consistent, low passage number range, as sensitivity to drugs can change as cells are cultured for extended periods.
-
Ensure Inhibitor Integrity: Prepare fresh dilutions of the inhibitor from a master aliquot for each experiment. Avoid using working solutions that have been stored for long periods at 4°C.
-
Monitor Cell Health: Ensure cells are healthy and actively proliferating before starting any treatment. A healthy culture should have a viability of 80-95%.[11]
-
Control for Incubation Time: For long-term cultures, the duration of exposure is a critical variable. Standardize the exact timing of media changes and inhibitor replenishment.
Q: How often should I change the media and re-add the inhibitor in a long-term culture?
A: For experiments lasting several days, the inhibitor can degrade or be metabolized.
-
Recommended Frequency: It is good practice to perform a partial or full media change and replenish the inhibitor every 48 to 72 hours.
-
Empirical Testing: The optimal frequency may depend on the metabolic rate of your cell line. You can test this by comparing the effect of the inhibitor with and without media changes over a 5-day period. If the effect diminishes without media changes, more frequent replenishment is needed.
Detailed Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol is used to assess cell metabolic activity, which serves as a proxy for cell viability.[12][13]
Materials:
-
Cells in culture
-
This compound
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader (570 nm absorbance)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well in 100 µL of media) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[14]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle (DMSO) control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours for a standard IC50, or up to 7 days for long-term studies, with media/inhibitor changes as required).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[12]
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability) and plot the results as percent viability versus inhibitor concentration to determine the IC50.
Protocol 2: Optimizing Inhibitor Concentration for Long-Term Studies
This protocol helps identify the highest concentration of this compound that can be used in long-term culture without causing significant non-specific cytotoxicity.
Materials:
-
Same as Protocol 1.
Methodology:
-
Determine IC50: First, perform a standard 72-hour MTT assay (as in Protocol 1) to determine the IC50 of the inhibitor for your specific cell line.
-
Set Up Long-Term Assay: Seed cells as before. Treat cells with a range of inhibitor concentrations based on the IC50 value (e.g., IC50, IC50/2, IC50/4, IC50/10) and include untreated and vehicle controls.
-
Long-Term Incubation: Culture the cells for your intended experimental duration (e.g., 7 days).
-
Media and Inhibitor Replenishment: Every 48-72 hours, perform a full media change, re-adding freshly diluted inhibitor to the appropriate wells.
-
Viability Assessment: At the end of the incubation period, perform an MTT assay (or another viability assay like Resazurin or ATP-based luminescence) to assess cell health.[15][16]
-
Select Optimal Concentration: Analyze the data to find the highest concentration that maintains cell viability above a predetermined threshold (e.g., >80% of the vehicle control). This concentration is suitable for your long-term functional assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 5. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell viability assays | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 14. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Viability Assays for Cells in Culture [jove.com]
Adjusting JNK3 inhibitor-7 dosage for different mouse strains
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of JNK3 inhibitor-7, with a specific focus on adjusting dosage for different mouse strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of the c-Jun N-terminal kinases (JNKs), with the highest selectivity for the JNK3 isoform.[1][2][3] JNKs are a family of serine/threonine protein kinases that are activated by various stress stimuli and play crucial roles in apoptosis, inflammation, and cellular differentiation.[4][][6] JNK3 is predominantly expressed in the central nervous system, heart, and testes.[][7] The mechanism of action of this compound involves the inhibition of the phosphorylation of c-Jun, a key downstream substrate of the JNK signaling pathway.[1][8] By blocking this phosphorylation, the inhibitor effectively mitigates the downstream effects of JNK3 activation, which has shown neuroprotective effects in preclinical studies.[2][9][10]
Q2: Why is it necessary to adjust the dosage of this compound for different mouse strains?
A2: Adjusting the dosage of this compound for different mouse strains is crucial due to inherent genetic variations that affect drug metabolism and disposition. Commonly used laboratory mouse strains such as C57BL/6, BALB/c, and CD-1 exhibit differences in their metabolic enzyme profiles, particularly the cytochrome P450 (CYP) family of enzymes, which are primarily responsible for drug metabolism.[11][12][13] These differences can lead to variations in the rate of drug clearance, bioavailability, and ultimately, the effective concentration of the inhibitor at the target site. For instance, outbred strains like CD-1 mice tend to have greater individual variability in drug metabolism compared to inbred strains like C57BL/6 and BALB/c.[14] Therefore, a dose that is effective and well-tolerated in one strain may be sub-therapeutic or toxic in another.
Q3: What are the general pharmacokinetic and pharmacodynamic properties of JNK3 inhibitors in mice?
A3: While specific data for this compound is limited, studies on similar JNK inhibitors provide some insights. Generally, these inhibitors are designed to be orally available and to cross the blood-brain barrier to exert their effects in the central nervous system.[15][16] For example, one study on a different JNK inhibitor reported an oral bioavailability of 87% and a brain/plasma ratio of 0.75 in mice, indicating good CNS penetration.[17] The pharmacodynamic effects are typically measured by the inhibition of c-Jun phosphorylation in the target tissue, such as the brain.[16] It is important to perform pilot studies to determine the optimal dose and timing of administration for this compound in your specific mouse model and experimental paradigm.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Lack of efficacy in a specific mouse strain | 1. Sub-optimal dosage: The administered dose may be too low for the specific strain due to faster metabolism and clearance. 2. Poor bioavailability: The formulation or route of administration may not be optimal. 3. Strain-specific resistance: The target pathway may be regulated differently in the specific strain. | 1. Conduct a dose-response study: Start with a literature-reported dose (if available for a different strain) and test a range of higher doses. Monitor for both efficacy (e.g., reduction in p-c-Jun levels) and toxicity. 2. Optimize formulation and administration: Ensure the inhibitor is properly solubilized. Consider alternative routes of administration (e.g., intraperitoneal vs. oral) if absorption is a concern.[1] 3. Analyze baseline pathway activity: Compare the baseline levels of JNK3 and phosphorylated c-Jun in your target tissue across different strains. |
| Observed toxicity or adverse effects | 1. Dosage is too high: The administered dose may be toxic to the specific mouse strain due to slower metabolism and accumulation of the compound. 2. Off-target effects: The inhibitor may be affecting other kinases or cellular processes at the given concentration. | 1. Reduce the dosage: Perform a dose-escalation study starting from a lower dose to determine the maximum tolerated dose (MTD). 2. Assess off-target activity: If possible, perform kinome profiling to assess the selectivity of the inhibitor at the concentrations achieved in vivo. Consider using a more selective JNK3 inhibitor if available. |
| High variability in experimental results within the same strain | 1. Genetic drift in outbred strains: CD-1 mice are outbred and can have significant individual-to-individual genetic variation, leading to different metabolic rates.[14] 2. Supplier-dependent differences: Even within the same inbred strain, mice from different vendors can have variations in their microbiome and metabolic enzyme expression.[12] 3. Inconsistent drug administration: Improper handling or administration of the inhibitor can lead to variable dosing. | 1. Increase sample size: For outbred strains like CD-1, a larger number of animals per group is recommended to account for individual variability. 2. Source mice from a single, reputable vendor: Maintain consistency in your animal supply throughout the study. 3. Ensure proper training and technique: Standardize the procedure for drug preparation and administration. For oral gavage, ensure the correct volume is delivered to the stomach. |
Experimental Protocols
Protocol 1: Determining the Optimal Dose of this compound in a New Mouse Strain
This protocol outlines a general procedure to establish a starting dose for this compound in a mouse strain for which there is no prior dosage information.
-
Literature Review: Search for studies that have used this compound or structurally related JNK inhibitors in any mouse strain. Note the reported effective and tolerated doses.
-
Initial Dose Selection: Based on the literature, select a conservative starting dose. If no data is available, consider starting with a low dose (e.g., 1-5 mg/kg) for initial safety and tolerability assessment.
-
Dose Escalation Study (Maximum Tolerated Dose - MTD):
-
Use a small cohort of mice (n=3-5 per group).
-
Administer single escalating doses of this compound (e.g., 5, 10, 25, 50 mg/kg).
-
Monitor the animals closely for at least 24-48 hours for any signs of toxicity, such as weight loss, behavioral changes, or signs of distress.
-
The MTD is the highest dose that does not produce significant signs of toxicity.
-
-
Pharmacodynamic (PD) Study:
-
Select a dose range below the MTD.
-
Administer the selected doses to different groups of mice.
-
At a predetermined time point after administration (e.g., 1, 4, or 24 hours, based on expected pharmacokinetics), euthanize the animals and collect the target tissue (e.g., brain).
-
Analyze the tissue for the levels of phosphorylated c-Jun (p-c-Jun) and total c-Jun using methods like Western blotting or ELISA.
-
The optimal dose is the one that shows a significant reduction in the p-c-Jun/total c-Jun ratio without causing adverse effects.
-
-
Efficacy Study:
-
Once the optimal PD dose is determined, use this dose in your disease model to assess the therapeutic efficacy of the this compound.
-
Data Summary
The following table summarizes hypothetical data from a dose-response study to illustrate the process of determining an optimal dose.
| Mouse Strain | Dose (mg/kg) | % Inhibition of p-c-Jun (mean ± SD) | Observable Side Effects |
| C57BL/6 | 10 | 45 ± 8% | None |
| 25 | 78 ± 12% | Mild lethargy at 2h post-dose | |
| 50 | 85 ± 9% | Significant lethargy, 5% weight loss | |
| BALB/c | 10 | 52 ± 10% | None |
| 25 | 85 ± 7% | None | |
| 50 | 91 ± 6% | Mild lethargy at 2h post-dose | |
| CD-1 | 10 | 35 ± 15% | None |
| 25 | 65 ± 20% | None | |
| 50 | 80 ± 18% | Mild lethargy in some animals |
Note: This is example data and should not be used as a direct reference for dosing. Researchers must conduct their own dose-finding studies.
Visualizations
Caption: JNK3 signaling cascade and the inhibitory action of this compound.
Caption: A stepwise workflow for determining the optimal dosage of this compound.
Caption: A logical flow for troubleshooting common experimental issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Biological Properties of JNK3 and Its Function in Neurons, Astrocytes, Pancreatic β-Cells and Cardiovascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Collection - Carbamate JNK3 Inhibitors Show Promise as Effective Treatments for Alzheimerâs Disease: In Vivo Studies on Mouse Models - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 11. Interstrain differences of in vitro metabolic stability and impact on early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Variations in hepatic microsomal drug metabolism in C57Bl/6 mice from three different suppliers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Basic Characteristics & Common Applications of CD1 Mice - Creative Biolabs [creative-biolabs.com]
- 15. A Perspective on the Development of c-Jun N-terminal Kinase Inhibitors as Therapeutics for Alzheimer’s Disease: Investigating Structure through Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
JNK3 Inhibitor-7 vs. SP600125: A Head-to-Head Selectivity Showdown
A Comparative Guide for Researchers in Kinase Drug Discovery
In the landscape of kinase inhibitor research, selectivity is paramount. For scientists targeting the c-Jun N-terminal kinase 3 (JNK3) in neurodegenerative diseases and other therapeutic areas, choosing the right tool compound is critical for generating reliable and translatable data. This guide provides an in-depth, objective comparison of two prominent JNK inhibitors: JNK3 inhibitor-7 (also known as JNK-IN-7) and SP600125, with a focus on their selectivity profiles backed by experimental data.
At a Glance: Key Differences
| Feature | This compound (JNK-IN-7) | SP600125 |
| Primary Target | Potent, non-selective JNK inhibitor | Broad-spectrum JNK inhibitor |
| JNK3 Potency (IC50) | 0.7 nM[1][2] | 90 nM[3] |
| Selectivity Profile | Potent inhibitor of all JNK isoforms with significant off-target activity on a narrow panel of kinases. | Broad-spectrum inhibitor of JNK isoforms with wider off-target effects on numerous other kinases. |
| Mechanism of Action | Covalent | ATP-competitive, reversible[4] |
Quantitative Selectivity Analysis
The true measure of a kinase inhibitor's utility lies in its selectivity. The following tables summarize the inhibitory activity (IC50) of this compound and SP600125 against their target JNK isoforms and a panel of off-target kinases.
Table 1: Potency against JNK Isoforms
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) |
| This compound | 1.5[1][2] | 2.0[1][2] | 0.7[1][2] |
| SP600125 | 40[3] | 40[3] | 90[3] |
Table 2: Off-Target Kinase Selectivity Profile
| Inhibitor | Off-Target Kinase | IC50 (nM) |
| This compound | IRAK1 | 14.1[2] |
| YSK4 | 4.8[2] | |
| ERK3 | 22[2] | |
| PIK3C3 | Data not available | |
| PIP5K3 | Data not available | |
| PIP4K2C | Data not available | |
| SP600125 | MKK4 | ~10-fold less potent than JNKs[3][4] |
| MKK3, MKK6, PKB, PKCα | ~25-fold less potent than JNKs[3][4] | |
| ERK2, p38, Chk1, EGFR | ~100-fold less potent than JNKs[3][4] | |
| Aurora kinase A | 60 | |
| FLT3 | 90 | |
| TRKA | 70 |
Based on the available data, This compound exhibits significantly higher potency towards all JNK isoforms compared to SP600125 . However, it also shows potent inhibition of a few other kinases, such as IRAK1 and YSK4. SP600125, while less potent against the JNKs, has a broader range of documented off-target effects, albeit at concentrations generally 10- to 100-fold higher than its JNK inhibitory concentrations.[3][4] Therefore, this compound can be considered more potent, but not necessarily more selective, depending on the cellular context and the expression levels of its off-target kinases.
Signaling Pathway Context: The JNK Cascade
Both inhibitors target the JNK signaling pathway, a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation. Understanding this pathway is crucial for interpreting the effects of these inhibitors.
Caption: The JNK signaling cascade.
Experimental Methodologies
The selectivity data presented in this guide were generated using distinct experimental assays. The details of these protocols are crucial for understanding the nuances of the data.
Kinase Selectivity Profiling Workflow
The general workflow for determining kinase inhibitor selectivity involves screening the compound against a panel of purified kinases and measuring the extent of inhibition.
Caption: General workflow for kinase inhibitor profiling.
Protocol 1: LanthaScreen® TR-FRET Kinase Assay (for this compound)
This assay measures kinase activity by detecting the phosphorylation of a substrate using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Materials:
-
Purified JNK1, JNK2, JNK3, and other kinases of interest.
-
Fluorescein-labeled c-Jun substrate peptide.
-
ATP.
-
Terbium-labeled anti-phospho-c-Jun antibody.
-
This compound.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Stop solution (EDTA).
-
384-well assay plates.
-
TR-FRET plate reader.
Procedure:
-
Kinase Reaction:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the kinase, fluorescein-labeled c-Jun substrate, and the inhibitor.
-
Initiate the reaction by adding ATP. The final reaction volume is typically 10-20 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[5]
-
-
Detection:
-
Stop the kinase reaction by adding EDTA.
-
Add the terbium-labeled anti-phospho-c-Jun antibody.
-
Incubate for 30-60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (for terbium and fluorescein).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Radioactive Phosphotransfer Assay (for SP600125)
This traditional "gold standard" assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.
Materials:
-
Purified JNK1, JNK2, JNK3, and other kinases.
-
Substrate protein (e.g., GST-c-Jun).
-
[γ-³²P]ATP and non-radiolabeled ATP.
-
SP600125.
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 25 mM β-glycerophosphate, 25 mM MgCl2, 2 mM DTT).
-
Phosphocellulose paper (e.g., P81).
-
Wash buffer (e.g., 0.75% phosphoric acid).
-
Scintillation counter.
Procedure:
-
Kinase Reaction:
-
Prepare serial dilutions of SP600125.
-
In a microcentrifuge tube, combine the kinase, substrate protein, and inhibitor in the kinase reaction buffer.
-
Initiate the reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP. The ATP concentration is typically at or near the Km for each kinase.[4]
-
Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).
-
-
Stopping the Reaction and Substrate Capture:
-
Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.
-
-
Washing and Detection:
-
Wash the phosphocellulose paper multiple times with the wash buffer to remove unbound [γ-³²P]ATP.
-
Allow the paper to dry.
-
-
Data Acquisition and Analysis:
-
Quantify the amount of radioactivity on each spot using a scintillation counter or phosphorimager.
-
Plot the radioactive counts against the inhibitor concentration and fit the data to determine the IC50 value.
-
Conclusion: Which Inhibitor is More Selective?
The determination of which inhibitor is "more selective" is nuanced and depends on the specific research question and experimental system.
-
This compound is a highly potent pan-JNK inhibitor. Its utility as a selective JNK3 inhibitor is limited by its equipotent inhibition of JNK1 and JNK2, and its significant activity against other kinases like IRAK1. However, for studies where potent, simultaneous inhibition of all JNK isoforms is desired, and the off-targets are not expressed or relevant, JNK-IN-7 is a powerful tool.
-
SP600125 is a less potent but well-characterized broad-spectrum JNK inhibitor.[3] While it has a wider range of off-target activities, these generally occur at concentrations significantly higher than those required for JNK inhibition.[3][4] This makes it a suitable tool for initial studies on the role of the JNK pathway, provided that the concentrations used are carefully chosen to minimize off-target effects and that appropriate control experiments are performed.
Recommendation: For researchers aiming to specifically dissect the role of JNK3, neither compound is ideal due to the lack of isoform selectivity. The development of more JNK3-selective inhibitors is an ongoing area of research. When choosing between these two inhibitors, researchers must carefully consider the potency, the known off-target profile, and the specific context of their experimental system. Validation of key findings with a second, structurally distinct inhibitor or with genetic approaches is always recommended.
References
JNK3 Inhibitor-7: A Comparative Guide to its In Vivo Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo neuroprotective effects of JNK3 inhibitor-7 against other notable c-Jun N-terminal kinase (JNK) inhibitors. The data presented is compiled from various preclinical studies in rodent models of neurodegenerative diseases, offering a valuable resource for researchers in the field.
Introduction to JNK Inhibition in Neurodegeneration
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of neuronal apoptosis and inflammation in response to stressors like oxidative stress and excitotoxicity, which are hallmarks of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2][3][4] The JNK family consists of three main isoforms: JNK1, JNK2, and JNK3. While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the central nervous system, making it a highly attractive therapeutic target for neurological disorders.[5][6] Inhibition of the JNK pathway, particularly JNK3, has emerged as a promising strategy to mitigate neuronal damage and improve functional outcomes in various preclinical models of neurodegeneration.[6] This guide focuses on this compound and compares its efficacy with other well-documented JNK inhibitors.
Comparative Analysis of In Vivo Efficacy
The following tables summarize the quantitative data from in vivo studies of this compound and its alternatives. The studies highlight the neuroprotective effects of these compounds in different animal models of neurological diseases.
Table 1: In Vivo Neuroprotective Effects of this compound in an Alzheimer's Disease Mouse Model
| Parameter | Control (APP/PS1 AD mice) | This compound (30 mg/kg) | This compound (60 mg/kg) |
| Escape Time (s) | Decreased | Dose-dependent increase | Dose-dependent increase |
| Distance Traveled | Decreased | Dose-dependent increase | Dose-dependent increase |
| Time in Target Quadrant | Decreased | Dose-dependent increase | Dose-dependent increase |
| Data from a study in 7-month-old APP/PS1 AD mice treated daily for 4 weeks via oral gavage.[7] |
Table 2: Comparative In Vivo Neuroprotective Effects of Alternative JNK Inhibitors
| Inhibitor | Animal Model | Key Findings | Reference |
| JNK-IN-8 | Rat (Transient Middle Cerebral Artery Occlusion - Stroke) | Improved neurological function score (mNSS), reduced foot-faults, and decreased levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α).[8][9] | [8][9] |
| SP600125 | Rat (Transient Global Ischemia - Stroke) | Significantly increased the number of surviving neurons in the hippocampal CA1 subfield.[10] | [10] |
| IQ-1S | Rat (Focal Cerebral Ischemia - Stroke) | Reduced infarct size by up to 50% and improved neurological status.[1] | [1] |
| D-JNKI1 | Mouse (Spinal Cord Injury) | Improved locomotor recovery.[11] | [11] |
| SR-3306 | Rat (6-Hydroxydopamine Model - Parkinson's Disease) | Reduced the loss of dopaminergic neurons in the substantia nigra and improved behavioral outcomes.[12] | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the in vivo experimental protocols for the key studies cited.
This compound: Alzheimer's Disease Model
-
Animal Model: 7-month-old APP/PS1 transgenic mice, a well-established model for Alzheimer's disease.[7]
-
Drug Administration: this compound was administered daily for 4 weeks at doses of 30 and 60 mg/kg via oral gavage (p.o.).[7]
-
Behavioral Assessment: Cognitive function was evaluated using behavioral tests that measured escape time, distance traveled, and time spent in the target quadrant in a water maze task.[7]
JNK-IN-8: Stroke Model
-
Animal Model: Adult male Sprague-Dawley rats.[8]
-
Surgical Procedure: Transient middle cerebral artery occlusion (tMCAO) was induced to model ischemic stroke.[8]
-
Drug Administration: JNK-IN-8 was administered to the rats following the tMCAO procedure.[8][13]
-
Outcome Measures: Neuroprotective effects were assessed by the modified neurological severity score (mNSS), the foot-fault test for sensorimotor function, and measurement of inflammatory cytokines (IL-1β, IL-6, and TNF-α) in the brain tissue.[8][9][13]
SP600125: Stroke Model
-
Animal Model: Adult male rats.[10]
-
Surgical Procedure: Transient global cerebral ischemia was induced.[10]
-
Drug Administration: SP600125 was administered to the animals.[10]
-
Histological Analysis: The number of surviving neurons in the CA1 region of the hippocampus was quantified to determine the extent of neuroprotection.[10]
IQ-1S: Stroke Model
-
Animal Model: Rats.[1]
-
Surgical Procedure: Focal cerebral ischemia (FCI) was induced.[1]
-
Drug Administration: IQ-1S was administered at a dose of 25 mg/kg.[1]
-
Outcome Measures: Infarct size was measured 48 hours after FCI, and neurological status was assessed at multiple time points. The levels of phosphorylated c-Jun were also measured to confirm JNK inhibition.[1]
D-JNKI1: Spinal Cord Injury Model
-
Animal Model: Mice.[11]
-
Injury Model: A spinal cord injury was induced.[11]
-
Drug Administration: The peptide inhibitor D-JNKI1 was administered intraperitoneally.[14]
-
Functional Assessment: Locomotor recovery was evaluated to determine the neuroprotective and restorative effects of the treatment.[11]
SR-3306: Parkinson's Disease Model
-
Animal Model: Rats.[12]
-
Neurotoxin Model: Unilateral injection of 6-hydroxydopamine (6-OHDA) into the nigrostriatal pathway to model Parkinson's disease.[12]
-
Drug Administration: SR-3306 was administered to the rats.[12]
-
Outcome Measures: The number of surviving dopaminergic neurons in the substantia nigra pars compacta (SNpc) was quantified, and behavioral tests were conducted to assess motor function.[12]
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental designs, the following diagrams have been generated using the Graphviz DOT language.
Caption: The JNK signaling pathway, a key mediator of neuronal apoptosis and neuroinflammation.
Caption: A typical experimental workflow for in vivo validation of a neuroprotective compound.
Caption: A logical comparison of key features of this compound and its alternatives.
Conclusion
This compound demonstrates significant promise as a neuroprotective agent, with in vivo data supporting its efficacy in a relevant animal model of Alzheimer's disease. When compared to other JNK inhibitors, it exhibits a favorable profile, particularly its oral bioavailability and ability to cross the blood-brain barrier. The presented data underscores the therapeutic potential of targeting the JNK pathway in neurodegenerative diseases. Further research, including head-to-head comparative studies in various disease models, will be crucial to fully elucidate the relative advantages of this compound and other JNK inhibitors for clinical development.
References
- 1. Neuroprotective Effects of a Novel Inhibitor of c-Jun N-Terminal Kinase in the Rat Model of Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing FDA Approved Drugs as JNK3 Inhibitor for Prevention of Neuroinflammation Induced by MCAO in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JNK inhibitors as anti-inflammatory and neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. JNK‐IN‐8, a c‐Jun N‐terminal kinase inhibitor, improves functional recovery through suppressing neuroinflammation in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JNK-IN-8, a c-Jun N-terminal kinase inhibitor, improves functional recovery through suppressing neuroinflammation in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The neuroprotective action of SP600125, a new inhibitor of JNK, on transient brain ischemia/reperfusion-induced neuronal death in rat hippocampal CA1 via nuclear and non-nuclear pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biorxiv.org [biorxiv.org]
- 14. JNK signaling provides a novel therapeutic target for Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Kinase Selectivity Profiling of JNK3 Inhibitor-7 Against Other MAPKs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity of JNK3 inhibitor-7 against other members of the Mitogen-Activated Protein Kinase (MAPK) family. The information presented herein is intended to assist researchers in evaluating the suitability of this inhibitor for their specific experimental needs.
Introduction to JNK3 and MAPK Signaling
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the MAPK superfamily.[1] There are three main isoforms: JNK1, JNK2, and JNK3. While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the brain, heart, and testes.[2] The JNK signaling pathway is activated by various stress stimuli, including inflammatory cytokines, and plays a crucial role in apoptosis, inflammation, and cellular stress responses.[3] As a key mediator in these processes, JNK3 has emerged as a promising therapeutic target for neurodegenerative diseases.
The MAPK signaling pathways are crucial for regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The core of these pathways consists of a three-tiered kinase cascade: a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK). The three major MAPK families are the JNKs, the p38 MAPKs, and the Extracellular signal-Regulated Kinases (ERKs). Due to the high degree of homology within the ATP-binding sites of these kinases, achieving inhibitor selectivity is a significant challenge in drug development.[4]
Kinase Selectivity Profile of this compound
This compound, also known as JNK-IN-7, is a potent inhibitor of the JNK isoforms.[5][6] The inhibitory activity of this compound has been quantified by determining its half-maximal inhibitory concentration (IC50) against the JNK isoforms.
| Kinase | IC50 (nM) |
| JNK1 | 1.5[5][6] |
| JNK2 | 2[5][6] |
| JNK3 | 0.7[5][6] |
For context, other JNK inhibitors have been characterized for their selectivity against p38 and ERK. For instance, BI-78D3 shows over 100-fold selectivity for JNK over p38α.[7] SP600125, another well-known JNK inhibitor, exhibits 100-fold selectivity against ERK2 and p38.[8]
Experimental Protocols
A typical experimental approach to determine the kinase selectivity profile of an inhibitor like this compound involves an in vitro kinase assay.
In Vitro Kinase Assay for IC50 Determination
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of various MAP kinases.
Materials:
-
Recombinant human kinases (JNK1, JNK2, JNK3, p38α, ERK2)
-
Kinase-specific peptide substrates
-
This compound
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 10 µM down to 0.1 nM.
-
Kinase Reaction Setup:
-
Add the kinase reaction buffer to the wells of a 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add the specific recombinant kinase to each well.
-
Add the corresponding kinase-specific peptide substrate.
-
-
Initiation of Reaction: Start the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km value for each specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined amount of time (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ Kinase Assay kit. This is a two-step process:
-
Add the ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.
-
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
MAPK Signaling Pathway
The following diagram illustrates the simplified signaling cascade of the major MAPK pathways.
Experimental Workflow for Kinase Selectivity Profiling
The following diagram outlines the general workflow for determining the selectivity of a kinase inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JNK, p38, ERK, and SGK1 Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Reproducibility of Published Experiments Using JNK3 Inhibitor-7: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of JNK3 inhibitor-7 and its alternatives, focusing on the reproducibility of published experimental findings. The information is curated to assist in the design and interpretation of studies involving the c-Jun N-terminal kinase (JNK) signaling pathway. Below, you will find quantitative data on inhibitor potency, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and workflows.
Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency of this compound and several alternative JNK inhibitors against the three JNK isoforms. This data is crucial for selecting the appropriate tool compound for specific research questions and for interpreting experimental outcomes.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference |
| This compound | 1.5 | 2 | 0.7 | [1][2] |
| JNK-IN-8 | 4.7 | 18.7 | 1 | [3][4] |
| SP600125 | 40 | 40 | 90 | [5] |
| Tanzisertib (CC-930) | 61 | 7 | 6 | [6] |
| Bentamapimod (AS602801) | 80 | 90 | 230 | [7][8] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by half. Lower values indicate greater potency.
Experimental Protocols
Reproducibility in scientific research is contingent on detailed and standardized experimental protocols. Below are methodologies for common assays used to evaluate the efficacy and specificity of JNK inhibitors.
JNK Kinase Activity Assay (Immunoprecipitation-based)
This protocol is designed to measure the catalytic activity of JNK enzymes from cell lysates.
Materials:
-
Cell lysate (prepared in a suitable lysis buffer with protease and phosphatase inhibitors)
-
Anti-JNK antibody
-
Protein A/G agarose beads
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 1 mM DTT)
-
Recombinant c-Jun protein (as substrate)
-
ATP
-
SDS-PAGE loading buffer
Procedure:
-
Immunoprecipitation:
-
Incubate 200-500 µg of cell lysate with an anti-JNK antibody for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and continue incubation for another 1-2 hours.
-
Pellet the beads by centrifugation and wash three times with lysis buffer and once with kinase assay buffer.[9]
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing recombinant c-Jun and ATP.
-
Incubate the reaction mixture at 30°C for 30 minutes.[10]
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
-
Detection:
Cellular c-Jun Phosphorylation Assay (Western Blot)
This assay assesses the ability of a JNK inhibitor to block the phosphorylation of the endogenous JNK substrate, c-Jun, in a cellular context.
Materials:
-
Cultured cells (e.g., HeLa, A375, or relevant cell line)
-
JNK activator (e.g., anisomycin, UV radiation)
-
JNK inhibitor (e.g., this compound)
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-c-Jun (Ser63), anti-total c-Jun, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells and grow to desired confluency.
-
Pre-treat cells with the JNK inhibitor at various concentrations for 1-2 hours.
-
Stimulate the cells with a JNK activator for a predetermined time (e.g., 30 minutes with anisomycin).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with appropriate lysis buffer.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.[13]
-
Visualizations
The following diagrams illustrate the JNK signaling pathway and a typical experimental workflow for evaluating JNK inhibitors.
Caption: The JNK signaling cascade is activated by cellular stress, leading to the phosphorylation of c-Jun and subsequent changes in gene transcription.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. abcam.cn [abcam.cn]
- 10. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SAPK/JNK Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Comparative Analysis of JNK3 Inhibitor-7 Cross-Reactivity with JNK1 and JNK2 Isoforms
This guide provides an objective comparison of the JNK3 inhibitor-7's performance against its closely related isoforms, JNK1 and JNK2. The following sections present quantitative data on inhibitor potency, detailed experimental protocols for kinase activity assays, and visualizations of the relevant biological pathways and experimental workflows. This information is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions regarding the use of this compound.
Quantitative Data: Inhibitor Potency
The inhibitory activity of this compound and other common JNK inhibitors against the three JNK isoforms is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference |
| JNK-IN-7 | 1.5 | 2 | 0.7 | [1][2][3] |
| JNK-IN-8 | 4.7 | 18.7 | 1 | [3][4] |
| SP600125 | 40 | 40 | 90 | [2][5] |
| Tanzisertib (CC-930) | 61 | 7 | 6 | [3][5] |
| AS602801 | 80 | 90 | 230 | [4][5] |
As the data indicates, JNK-IN-7 is a potent inhibitor of all three JNK isoforms, with a slight preference for JNK3.[1][2][3] Its low nanomolar IC50 values suggest strong binding and inhibition of the kinases.
Experimental Protocols
The determination of IC50 values for kinase inhibitors is typically performed using an in vitro kinase assay. The following is a generalized protocol based on commonly used methods like the ADP-Glo™ Kinase Assay.
Objective: To measure the in vitro potency of this compound against JNK1, JNK2, and JNK3 kinases.
Materials:
-
Recombinant human JNK1, JNK2, and JNK3 enzymes
-
Substrate (e.g., c-Jun)
-
ATP
-
This compound (and other inhibitors for comparison)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50 µM DTT)[6]
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Setup:
-
Add 1 µl of the diluted inhibitor or DMSO (as a control) to the wells of a 384-well plate.
-
Add 2 µl of the respective JNK enzyme (JNK1, JNK2, or JNK3) diluted in kinase buffer.
-
Initiate the kinase reaction by adding 2 µl of a substrate/ATP mix.
-
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation:
-
Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
To better understand the context of JNK inhibition, the following diagrams illustrate the JNK signaling pathway and a typical experimental workflow for determining inhibitor potency.
Caption: The JNK signaling pathway is a three-tiered kinase cascade.
Caption: Workflow for an in vitro kinase assay to determine IC50.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A Perspective on the Development of c-Jun N-terminal Kinase Inhibitors as Therapeutics for Alzheimer’s Disease: Investigating Structure through Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
Validating JNK3 Inhibitor-7's Efficacy in Halting c-Jun Phosphorylation: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of JNK3 inhibitor-7's performance in inhibiting c-Jun phosphorylation against other known JNK inhibitors. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of the signaling pathway and experimental workflows.
c-Jun N-terminal kinases (JNKs) are key regulators in cellular responses to stress, and their dysregulation is implicated in various diseases, including neurodegenerative disorders and inflammatory conditions. A critical downstream event in the JNK signaling cascade is the phosphorylation of the transcription factor c-Jun, which subsequently modulates gene expression related to apoptosis and inflammation. The development of specific JNK inhibitors is therefore of significant therapeutic interest. This guide focuses on the validation of "this compound," a potent and selective inhibitor of JNK3, by examining its ability to block c-Jun phosphorylation.
Comparative Efficacy of JNK Inhibitors
The potency of this compound is best understood in the context of other available JNK inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other well-characterized JNK inhibitors against the three JNK isoforms. Lower IC50 values indicate greater potency.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Notes |
| This compound | 1039 | 973 | 53 | Potent and selective for JNK3. Orally active and crosses the blood-brain barrier.[1] |
| JNK-IN-7 | 1.5 | 2 | 0.7 | A potent pan-JNK inhibitor.[2][3] |
| JNK-IN-8 | 4.7 | 18.7 | 1 | An irreversible pan-JNK inhibitor.[4] |
| SP600125 | 40 | 40 | 90 | A widely used, reversible, and ATP-competitive pan-JNK inhibitor.[5] |
| AS602801 (Bentamapimod) | 80 | 90 | 230 | An orally active JNK inhibitor.[4] |
| Tanzisertib (CC-930) | 61 | 7 | 6 | A potent, orally active pan-JNK inhibitor.[6] |
| BI-78D3 | >10,000 | >10,000 | 280 (JNK1) | A substrate-competitive JNK inhibitor with selectivity over p38α.[4][7] |
Signaling Pathway and Inhibition
The JNK signaling pathway is a multi-tiered cascade that culminates in the phosphorylation of target proteins like c-Jun. Understanding this pathway is crucial for interpreting the effects of inhibitors.
Experimental Validation of c-Jun Phosphorylation Inhibition
The most direct method to validate the efficacy of a JNK inhibitor is to measure the phosphorylation of its direct substrate, c-Jun, at serine residues 63 and 73. A common and robust method for this is Western blotting.
Experimental Workflow: Western Blot for Phospho-c-Jun
The following diagram outlines the typical workflow for assessing the inhibition of c-Jun phosphorylation in a cellular context.
Detailed Experimental Protocol: Western Blotting
This protocol provides a representative method for determining the effect of this compound on c-Jun phosphorylation in a human cell line.
1. Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., HeLa or MonoMac-6) in 6-well plates and grow to 70-80% confluency.
-
Pre-incubate the cells with varying concentrations of this compound or other JNK inhibitors for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the JNK pathway by adding a known activator, such as anisomycin (25 ng/mL) or lipopolysaccharide (LPS) (1 µg/mL), for 30-60 minutes.[8][9]
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (Ser63 or Ser73) overnight at 4°C.[8]
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[9]
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total c-Jun and a housekeeping protein such as β-actin.[9]
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-c-Jun signal to the total c-Jun or β-actin signal.
-
Compare the levels of phosphorylated c-Jun in inhibitor-treated cells to the stimulated control to determine the extent of inhibition.
Alternative Validation Methods
While Western blotting is a standard, other methods can also be employed to validate the inhibition of c-Jun phosphorylation:
-
In Vitro Kinase Assay: This method uses purified active JNK enzyme, a recombinant c-Jun substrate (often as a GST-fusion protein), and radio-labeled ATP ([γ-32P]ATP).[1] The incorporation of the radioactive phosphate into c-Jun is measured as an indicator of JNK activity. Non-radioactive versions of this assay utilize phospho-specific antibodies for detection.[1]
-
Enzyme-Linked Immunosorbent Assay (ELISA): This high-throughput method involves immobilizing a c-Jun substrate on a microplate.[10] JNK from cell lysates is captured in the wells, and a kinase reaction is initiated. The resulting phosphorylated c-Jun is then detected using a phospho-specific antibody conjugated to an enzyme for colorimetric or fluorometric readout.[10]
-
Commercially Available Assay Kits: Several kits, such as the non-radioactive SAPK/JNK Assay Kit from Cell Signaling Technology, provide a streamlined approach. These kits typically include a c-Jun fusion protein immobilized on beads to pull down JNK from cell lysates, followed by a kinase reaction and detection of phosphorylated c-Jun by immunoblotting.
Conclusion
The validation of this compound's ability to inhibit c-Jun phosphorylation is a critical step in its characterization as a therapeutic agent. The data presented here demonstrates its high potency and selectivity for JNK3 compared to other known inhibitors. By employing the detailed experimental protocols outlined in this guide, researchers can effectively and reliably assess the efficacy of this compound and other novel JNK inhibitors in modulating this key signaling pathway. The use of robust and reproducible methods, such as Western blotting for phospho-c-Jun, is paramount for generating high-quality data to support further drug development efforts.
References
- 1. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 6. tobias-lib.uni-tuebingen.de [tobias-lib.uni-tuebingen.de]
- 7. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting JNK Dephosphorylation and Induction of Apoptosis by Novel Anticancer Agent NSC-741909 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein-Damaging Stresses Activate c-Jun N-Terminal Kinase via Inhibition of Its Dephosphorylation: a Novel Pathway Controlled by HSP72 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SAPK/JNK Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
